1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Beschreibung
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(methoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-14-8-9-4-6-11(7-5-9)15(12,13)10-2-3-10/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQZTSVAWNASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Synthesis and Structural Elucidation of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and definitive structural elucidation of the novel compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. This molecule, featuring a unique combination of a saturated heterocycle, a sulfonyl functional group, and a cyclopropyl moiety, represents a scaffold of interest for medicinal chemistry and drug development professionals. We present a proposed synthetic pathway and detail the integrated application of modern analytical techniques—including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—to unequivocally confirm its molecular structure. This document serves as a practical guide for researchers engaged in the synthesis and characterization of novel N-sulfonylpiperidine derivatives.
Introduction and Rationale
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block. The N-sulfonylation of piperidines offers a robust method for introducing functionality that can modulate physicochemical properties and engage in specific biological interactions.[2][3] The incorporation of a cyclopropyl group introduces conformational rigidity and a unique electronic character, while the methoxymethyl substituent at the C4 position provides a key vector for potential interactions.
The definitive confirmation of a novel molecule's structure is a cornerstone of chemical research and drug development, ensuring reproducibility and forming the basis for understanding its structure-activity relationships (SAR). This guide explains the causality behind the chosen analytical methods, presenting a self-validating system where orthogonal techniques converge to provide an unambiguous structural assignment for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Proposed Synthesis and Purification
The most direct and logical pathway to synthesize the target compound is through the N-sulfonylation of a secondary amine precursor. This approach is widely utilized for the preparation of sulfonamides due to its efficiency and reliability.[4]
Synthetic Pathway
The proposed two-reagent synthesis involves the reaction of commercially available 4-(methoxymethyl)piperidine with cyclopropanesulfonyl chloride.
Caption: Proposed synthesis of the target compound.
Rationale for Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to quench the hydrochloric acid byproduct generated during the reaction.[5] This prevents the protonation of the starting piperidine, which would render it unreactive.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Purification
Following the reaction, the crude product would be subjected to a standard aqueous workup to remove the hydrochloride salt of the base and any water-soluble impurities. Final purification is best achieved using flash column chromatography on silica gel. The polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) would be optimized to ensure separation of the product from any unreacted starting material or non-polar byproducts.
Comprehensive Structure Elucidation Workflow
The confirmation of the covalent structure of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine relies on the synergistic interpretation of data from multiple analytical techniques.
Caption: Integrated workflow for structure elucidation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is adopted.
Caption: Structure and numbering for NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which is the first and most critical piece of evidence for the compound's identity.
-
Expected Result: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a protonated molecular ion [M+H]⁺. For a molecular formula of C₁₀H₁₉NO₃S, the calculated exact mass is 233.1086. The observed mass should be within a narrow tolerance (typically < 5 ppm).
-
Causality: Observing the correct high-resolution mass confirms the elemental formula, ruling out isomers with different atomic compositions and validating the success of the synthesis.
Table 1: Predicted Key MS Fragmentation
| m/z (Predicted) | Proposed Fragment Structure | Interpretation |
|---|---|---|
| 234.1164 | [C₁₀H₁₉NO₃S + H]⁺ | Protonated Molecular Ion |
| 128.1075 | [C₇H₁₄O]⁺ | Loss of cyclopropanesulfonyl group |
| 105.0426 | [C₃H₅SO₂]⁺ | Cyclopropanesulfonyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution.[6][7] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
This experiment identifies all unique proton environments in the molecule.
-
Rationale: The chemical shift (δ) of each proton is dictated by its local electronic environment. The integration of each signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) reveals the number of adjacent protons, as defined by the n+1 rule, and the coupling constants (J) provide information on the dihedral angles between coupled protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Correlations (from 2D NMR) |
|---|---|---|---|
| H2, H6 (axial) | ~3.0 - 3.2 | dt | H3/H5 (ax), H2/H6 (eq) |
| H2, H6 (equatorial) | ~3.8 - 4.0 | d | H2/H6 (ax), H3/H5 (eq) |
| H3, H5 (axial) | ~1.4 - 1.6 | qd | H2/H6 (ax), H3/H5 (eq), H4 |
| H3, H5 (equatorial) | ~1.9 - 2.1 | d | H2/H6 (eq), H3/H5 (ax), H4 |
| H4 (axial) | ~1.7 - 1.9 | m | H3/H5, H7 |
| H7 | ~3.3 - 3.4 | d | H4 |
| H9 (O-CH₃) | ~3.35 | s | C9, C7 |
| H13 | ~2.5 - 2.7 | tt | H14, H15 |
| H14, H15 | ~1.0 - 1.2 | m | H13 |
| H14', H15' | ~0.9 - 1.0 | m | H13 |
This experiment identifies all unique carbon environments.
-
Rationale: The number of signals confirms the magnetic equivalence of carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms (e.g., carbons attached to electronegative atoms like N or O are shifted downfield).[8]
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C2, C6 | ~48 - 50 |
| C3, C5 | ~30 - 32 |
| C4 | ~35 - 37 |
| C7 | ~75 - 77 |
| C9 | ~59 - 61 |
| C13 | ~30 - 32 |
| C14, C15 | ~6 - 8 |
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Causality: A cross-peak between two proton signals in a COSY spectrum provides definitive evidence that they are on adjacent carbons. This is used to "walk" along the carbon backbone, confirming the spin systems of the piperidine and cyclopropyl rings independently.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.
-
Causality: This is the primary method for unambiguously assigning the chemical shifts of protonated carbons. Each cross-peak links a specific proton resonance from the ¹H spectrum to its corresponding carbon resonance in the ¹³C spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
Causality: HMBC is arguably the most critical experiment for connecting the different fragments of the molecule. Key expected correlations would include:
-
H2/H6 correlating to C13 on the cyclopropyl group, definitively linking the sulfonyl group to the piperidine nitrogen.
-
H7 correlating to C3, C4, and C5, confirming the position of the methoxymethyl group at C4.
-
The H9 methyl protons correlating to C7, confirming the ether linkage.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
-
Expected Result: The IR spectrum should display strong, characteristic absorption bands for the sulfonyl group.
-
Causality: The presence of two strong absorption bands in the ranges of 1350-1320 cm⁻¹ (asymmetric S=O stretch) and 1160-1140 cm⁻¹ (symmetric S=O stretch) provides robust evidence for the presence of the sulfonyl moiety. The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms that the piperidine nitrogen has been successfully derivatized.
Experimental Protocols
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire data in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Processing: Determine the m/z of the most abundant ion in the isotopic cluster for the [M+H]⁺ peak and compare it to the theoretical exact mass calculated for C₁₀H₂₀NO₃S⁺.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Set a spectral width of ~250 ppm, centered at ~125 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Utilize standard, gradient-selected pulse programs for each experiment.
-
Optimize acquisition parameters (e.g., spectral widths, number of increments in the indirect dimension) according to the ¹H and ¹³C spectra.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Conclusion
The structural elucidation of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the correct elemental composition. One-dimensional ¹H and ¹³C NMR provide detailed information on the chemical environments of each atom, while two-dimensional NMR experiments (COSY, HSQC, and HMBC) are indispensable for assembling these pieces into a complete and unambiguous covalent structure. Finally, IR spectroscopy offers rapid confirmation of key functional groups. The combined, self-validating data from these orthogonal methods provides the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this novel chemical entity.
References
- Cholii, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
- Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
- Iriepa, I., et al. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.
- Zhang, L., et al. (n.d.). Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. PMC.
- TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.
- Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Liu, Y., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry.
- Singh, A., & Murthi, Y. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, a novel piperidine derivative. While a specific CAS number for this compound is not publicly cataloged at the time of this writing, this document elucidates its structural features, potential synthetic pathways, and predicted physicochemical properties based on established principles and data from analogous structures. Furthermore, we explore its potential applications in drug discovery and medicinal chemistry, drawing parallels with other bioactive N-sulfonylpiperidine scaffolds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged scaffold in medicinal chemistry. The introduction of a sulfonyl group at the nitrogen atom, creating an N-sulfonylpiperidine, can significantly modulate the compound's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.[2]
The subject of this guide, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, combines the established piperidine core with a unique N-cyclopropanesulfonyl group and a 4-methoxymethyl substituent. The cyclopropyl group is known to introduce conformational rigidity and can influence metabolic stability, while the methoxymethyl group at the 4-position can impact solubility and receptor interactions. This combination of structural features suggests that this molecule may possess interesting and potentially valuable pharmacological properties.
Physicochemical Properties (Predicted)
While experimental data for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is not available, we can predict its key physicochemical properties based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H19NO3S | Based on structural components. |
| Molecular Weight | 233.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Common for similar N-sulfonylpiperidine derivatives. |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and low solubility in water. | The piperidine and sulfonyl groups contribute to some polarity, while the hydrocarbon portions (cyclopropyl, methyl) increase lipophilicity. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | A balance between the polar sulfonyl and ether groups and the nonpolar hydrocarbon components. |
| pKa (of the piperidine nitrogen) | The sulfonamide nitrogen is non-basic. | The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the piperidine nitrogen. |
Synthesis and Methodologies
The synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine can be approached through a convergent strategy, focusing on the preparation of the key intermediates: 4-(methoxymethyl)piperidine and cyclopropanesulfonyl chloride.
Synthesis of Key Intermediates
3.1.1. Preparation of 4-(methoxymethyl)piperidine (2)
A common starting material for this intermediate is 4-piperidinemethanol (also known as 4-(hydroxymethyl)piperidine). The synthesis involves the protection of the piperidine nitrogen, followed by methylation of the hydroxyl group, and subsequent deprotection.
-
Step 1: N-Protection. 4-Piperidinemethanol (available commercially) can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Step 2: O-Methylation. The hydroxyl group of the N-protected intermediate is then methylated. A common method is the Williamson ether synthesis, using a base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH3I).
-
Step 3: N-Deprotection. The protecting group is removed to yield the desired 4-(methoxymethyl)piperidine. For the Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).
3.1.2. Preparation of Cyclopropanesulfonyl Chloride (4)
Cyclopropanesulfonyl chloride is a key reagent for the N-sulfonylation step. It can be prepared from cyclopropyl bromide via a Grignard reaction followed by treatment with sulfur dioxide and then an oxidizing chlorinating agent like sulfuryl chloride.
Final Assembly: N-Sulfonylation
The final step in the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (5 ) is the N-sulfonylation of 4-(methoxymethyl)piperidine (2 ) with cyclopropanesulfonyl chloride (4 ). This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct.[3] Common bases for this transformation include triethylamine (Et3N) or pyridine.
Figure 1: Proposed synthetic workflow for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Potential Applications in Drug Discovery
While the specific biological activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine has not been reported, the N-sulfonylpiperidine scaffold is present in a number of compounds with diverse pharmacological activities.
-
Central Nervous System (CNS) Targets: Piperidine derivatives are well-known to interact with a variety of CNS receptors and transporters. The structural features of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine suggest it could be explored for its activity at dopamine, serotonin, or sigma receptors.
-
Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including carbonic anhydrase inhibitors and certain protease inhibitors.[4] It is plausible that this compound could exhibit inhibitory activity against various enzymatic targets.
-
Antimicrobial Agents: Some N-sulfonylpiperidine derivatives have shown promise as antibacterial agents.[2]
The unique combination of the cyclopropanesulfonyl group and the 4-methoxymethyl substituent provides a novel chemical space for exploration in drug discovery programs.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, based on established chemical transformations.
Synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq).
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 4-(methoxymethyl)piperidine
-
Dissolve tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of the product, or neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent.
Synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
-
To a solution of 4-(methoxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications. The methodologies outlined herein are based on robust and well-established chemical principles, offering a solid foundation for researchers to synthesize and investigate this compound. The unique structural features of this molecule warrant its consideration in future drug discovery and development programs, particularly in the areas of CNS disorders and enzyme inhibition. Further research is encouraged to determine its precise physicochemical properties and to evaluate its biological activity in various assays.
References
-
Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Arch Pharm Res. 2009 Jan;32(1):33-41. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6458. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013 Jan 1;23(1):244-8. [Link]
-
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci. [Link]
- Preparation of piperidine derivatives.
- 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application.
- Preparation method of piperidine and derivatives thereof.
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. 2022 Dec 21;28(1):51. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Request PDF. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Semantic Scholar. [Link]
-
Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... ResearchGate. [Link]
-
Piperidine, 4-[[(cyclopropylmethyl)sulfonyl]methyl]-, hydrochloride (1:1). NextSDS. [Link]
-
CAS#:2742031-53-2 | N-cyclopropyl-1-(4-methanesulfonylphenyl)piperidine-4-carboxamide. Chemsrc. [Link]
-
1-(cyclopropanecarbonyl)-n-[(1s)-3-[4-[ethyl-[2-(4-methylsulfonylphenyl)acetyl]amino]. PubChemLite. [Link]
-
Synthesis, Chemical and Pharmacological Properties of Some N-aminoalkyl Derivatives of 3,4-pyridinedicarboxamides. PubMed. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]21-13171-4)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose a plausible and testable hypothesis: that 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine acts as a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR). This guide details the scientific rationale behind this hypothesis and provides a rigorous, step-by-step experimental framework for its validation. It is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and similar compounds.
Introduction: Unveiling a Novel Chemical Entity
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a novel chemical entity featuring a 4-substituted piperidine core. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting agents due to its ability to cross the blood-brain barrier and interact with a variety of CNS targets.[1][2][3] The unique combination of a cyclopropanesulfonyl group at the 1-position and a methoxymethyl group at the 4-position suggests a carefully designed molecule with potential for high potency, selectivity, and favorable pharmacokinetic properties.
The cyclopropyl group can enhance metabolic stability and potency, and its rigid nature can confer a specific conformation for optimal receptor binding.[4][5][6] The sulfonyl group is a key feature in many therapeutic agents, capable of forming hydrogen bonds with biological targets.[7] The methoxymethyl substituent at the 4-position of the piperidine ring is also significant, as modifications at this position are known to influence the pharmacological activity of piperidine-based compounds.[2][8]
A Plausible Hypothesis: Positive Allosteric Modulation of the α4β2 Nicotinic Acetylcholine Receptor
Based on the structural motifs present in 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, we hypothesize that this compound functions as a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR).
Rationale for the Hypothesis:
-
The Piperidine Core: Substituted piperidines have been successfully developed as potent and selective potentiators of α4β2 nAChRs.[1][9] These receptors are crucial for a range of cognitive functions, and their modulation is a key strategy for the treatment of neurological and psychiatric disorders.
-
Allosteric Modulation: PAMs offer a more nuanced approach to receptor modulation compared to direct agonists. They enhance the effect of the endogenous ligand (acetylcholine) without directly activating the receptor themselves, which can lead to a more favorable safety profile.
-
Therapeutic Potential: α4β2 nAChR PAMs are being investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
This hypothesis provides a solid foundation for a structured and comprehensive investigation into the compound's mechanism of action.
Experimental Validation Framework
To rigorously test the hypothesis that 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is an α4β2 nAChR PAM, a multi-tiered experimental approach is required. This framework encompasses in vitro characterization of receptor binding and function, followed by in vivo assessment of its physiological effects.
Tier 1: In Vitro Characterization
The initial phase of investigation focuses on confirming direct interaction with and modulation of the α4β2 nAChR in a controlled cellular environment.
3.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine to the α4β2 nAChR.
-
Protocol:
-
Cell Culture: Utilize a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membrane fractions containing the receptors.
-
Competition Binding Assay:
-
Incubate the membrane preparation with a constant concentration of a known α4β2 nAChR radioligand (e.g., [³H]-epibatidine).
-
Add increasing concentrations of the test compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
-
Allow the reaction to reach equilibrium.
-
-
Detection: Separate bound from free radioligand and quantify the radioactivity.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant).
-
3.1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To functionally characterize the modulatory effect of the compound on α4β2 nAChR ion channel activity.
-
Protocol:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding human α4 and β2 nAChR subunits.
-
Electrophysiological Recording:
-
Perfuse the oocytes with a buffer solution.
-
Apply a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current response.
-
Co-apply ACh with increasing concentrations of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
-
-
Data Analysis: Measure the potentiation of the ACh-evoked current by the test compound and determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.
-
Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Tier 2: In Vivo Pharmacological Profiling
Following in vitro confirmation, the investigation proceeds to in vivo models to assess the compound's effects in a whole-organism context.
3.2.1. Rodent Models of Cognition
-
Objective: To evaluate the pro-cognitive effects of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
-
Protocols:
-
Novel Object Recognition (NOR) Test:
-
Habituation: Acclimate rodents to the testing arena.
-
Familiarization Phase: Allow animals to explore two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Administer the test compound prior to the test phase.
-
Data Analysis: Measure the time spent exploring the novel versus the familiar object. An increase in exploration of the novel object indicates improved recognition memory.
-
-
Morris Water Maze (MWM):
-
Training: Train rodents to find a hidden platform in a pool of water using spatial cues.
-
Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located. Administer the test compound during the training or probe trial phase.
-
Data Analysis: A shorter latency to find the platform and more time spent in the target quadrant indicate enhanced spatial learning and memory.
-
-
3.2.2. Pharmacokinetic (PK) and Brain Penetration Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a focus on its ability to reach the CNS.
-
Protocol:
-
Dosing: Administer 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine to rodents via relevant routes (e.g., oral, intravenous).
-
Sample Collection: Collect blood and brain tissue samples at various time points.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and the brain-to-plasma concentration ratio.
-
Signaling Pathway of α4β2 nAChR Positive Allosteric Modulation
Caption: Putative signaling pathway of α4β2 nAChR positive allosteric modulation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
| Assay | Parameter | 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine |
| Radioligand Binding | Ki (nM) at α4β2 nAChR | 50 |
| TEVC Electrophysiology | EC₅₀ (nM) for potentiation | 150 |
| Emax (% potentiation) | 250 |
Table 2: Hypothetical In Vivo Efficacy in Novel Object Recognition
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | 0.1 ± 0.05 |
| Test Compound | 1 | 0.3 ± 0.06 |
| 3 | 0.5 ± 0.08 | |
| 10 | 0.4 ± 0.07 | |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion and Future Directions
This technical guide outlines a robust and scientifically rigorous approach to elucidating the mechanism of action of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. By systematically progressing from in vitro characterization to in vivo validation, researchers can definitively test the hypothesis of α4β2 nAChR positive allosteric modulation. The results of these studies will be critical in determining the therapeutic potential of this novel compound and will guide future drug development efforts. Further investigations could explore selectivity against other nAChR subtypes and off-target effects to build a comprehensive pharmacological profile.
References
-
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. [Link]
-
Zaytsev, V., et al. (2022). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidine: Synthesis, Emerging Roles and Applications. [Link]
-
Grupe, M., et al. (2013). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. ResearchGate. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 20(7), 11836-11859. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4051. [Link]
-
Lapa, G., et al. (2014). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5034-5037. [Link]
-
Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4483. [Link]
-
Ganellin, C. R., & Spickett, R. G. W. (1965). Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry, 8(5), 619-625. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4051. [Link]
-
Siddiqui, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(3). [Link]
-
Zaytseva, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]
-
Molbase. (n.d.). Synthesis of 4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylic Acid Amide. [Link]
-
Rinaldi, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4983. [Link]
-
Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 793-798. [Link]
-
Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3686-3716. [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
-
Khan, A. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
- Merrell Dow Pharmaceuticals Inc. (2010). Method of making piperidine derivatives.
-
Hsu, F. L., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
-
Yablokov, A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
de Meijere, A., & Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
de Meijere, A., & Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
Sources
- 1. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale underpinning each experimental choice. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) and other regulatory bodies.[1][2][3][4] By synthesizing established methodologies with practical insights, this guide aims to equip researchers with the necessary tools to generate a robust physicochemical profile of this compound, a critical step in any drug development pipeline.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental properties. Among the most critical of these are solubility and stability. Poor solubility can severely limit a compound's bioavailability, making it difficult to achieve therapeutic concentrations in the body.[5][6][7] Likewise, instability can lead to degradation of the active pharmaceutical ingredient (API), resulting in loss of potency and the potential formation of toxic byproducts.[8][9]
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, a compound featuring a sulfonylpiperidine scaffold, belongs to a class of structures prevalent in medicinal chemistry.[10][11] The piperidine ring is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[11] However, the specific combination of the cyclopropanesulfonyl group and the methoxymethyl substituent at the 4-position presents a unique set of physicochemical characteristics that must be empirically determined.
This guide will detail the essential experimental workflows for assessing the aqueous and organic solvent solubility of this compound, as well as its stability under various stress conditions, including solid-state, in-solution, and metabolic challenges.
Aqueous Solubility Determination: Foundational Data for In Vivo Success
Aqueous solubility is a primary determinant of a drug's absorption and distribution.[5] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility assays are high-throughput methods used in early discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).[5][6][12] These assays provide a rapid rank-ordering of compounds and can identify potential liabilities early in the development process.[5]
The turbidimetric method is chosen for its speed and suitability for automation.[13][14] It relies on the principle that as a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the extent of precipitation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.[14]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent and is the gold standard for solubility measurement.[5][15][16] This is a more time and resource-intensive assay, typically performed on promising lead candidates.[5][6]
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[17] It ensures that the system reaches true equilibrium between the dissolved and solid states of the compound.
-
Sample Preparation: Add an excess amount of solid 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine to a series of glass vials containing buffers at various pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.[18]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Supernatant Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19][20]
-
Data Analysis: The measured concentration in the supernatant represents the thermodynamic solubility at that specific pH.
Data Presentation: Solubility Profile
| Parameter | Solvent/Buffer | Method | Solubility (µg/mL) |
| Kinetic Solubility | PBS, pH 7.4 | Turbidimetry | [Experimental Value] |
| Thermodynamic Solubility | Aqueous Buffer, pH 2.0 | Shake-Flask HPLC-UV | [Experimental Value] |
| Thermodynamic Solubility | Aqueous Buffer, pH 5.0 | Shake-Flask HPLC-UV | [Experimental Value] |
| Thermodynamic Solubility | Aqueous Buffer, pH 7.4 | Shake-Flask HPLC-UV | [Experimental Value] |
| Thermodynamic Solubility | Aqueous Buffer, pH 9.0 | Shake-Flask HPLC-UV | [Experimental Value] |
| Solubility | Ethanol | Shake-Flask HPLC-UV | [Experimental Value] |
| Solubility | Propylene Glycol | Shake-Flask HPLC-UV | [Experimental Value] |
Stability Assessment: Ensuring Compound Integrity
Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation pathways.[2][21] These studies are guided by ICH guidelines to ensure regulatory acceptance.[1][3][22]
Solid-State Stability
Solid-state stability studies assess the physical and chemical stability of the API in its solid form under various environmental conditions.[23][24]
Forced degradation studies are employed to accelerate the degradation process, allowing for the rapid identification of potential degradation products and pathways.[23] These studies subject the compound to conditions more extreme than those expected during storage and handling.[23]
-
Sample Preparation: Aliquot solid 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine into separate vials for each stress condition.
-
Stress Conditions:
-
Time Points: Sample the compound at various time points (e.g., 0, 1, 2, and 4 weeks).
-
Analysis: Analyze the samples using HPLC to quantify the parent compound and detect any degradation products. Characterize significant degradants using Liquid Chromatography-Mass Spectrometry (LC-MS).
Solution Stability
Solution stability is essential for ensuring the integrity of the compound in dosing solutions and biological assay media.[9]
This study evaluates the compound's stability across a range of pH values to mimic physiological conditions and to identify potential hydrolytic degradation.[9]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 2, 7.4, and 9) to a final concentration of approximately 10 µM.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Sample the solutions at multiple time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Analysis: Quench the reaction (if necessary) and analyze the samples by LC-MS to determine the percentage of the parent compound remaining over time.
Metabolic Stability
Metabolic stability assays provide an early indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[28][29] This is a key factor in determining a compound's half-life and oral bioavailability.[30][31]
Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), making them a cost-effective and efficient tool for initial metabolic stability screening.[29][31]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human and other relevant species), the compound of interest (at a low concentration, e.g., 1 µM), and a NADPH-regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[30]
Data Presentation: Stability Profile
| Study Type | Condition | Time Point | % Parent Remaining | Major Degradants Observed |
| Solid-State | 60°C | 4 weeks | [Experimental Value] | [Identity or m/z] |
| Solid-State | 40°C / 75% RH | 4 weeks | [Experimental Value] | [Identity or m/z] |
| Photostability | ICH Q1B | - | [Experimental Value] | [Identity or m/z] |
| Solution Stability | pH 2.0, 37°C | 24 hours | [Experimental Value] | [Identity or m/z] |
| Solution Stability | pH 7.4, 37°C | 24 hours | [Experimental Value] | [Identity or m/z] |
| Solution Stability | pH 9.0, 37°C | 24 hours | [Experimental Value] | [Identity or m/z] |
| Metabolic Stability | Human Liver Microsomes | - | t½ (min): [Value] | CLint (µL/min/mg): [Value] |
Visualization of Experimental Workflows
To further clarify the logical flow of the experimental protocols, the following diagrams are provided.
Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Stability Assessment Workflow
Caption: Workflow for solid-state, solution, and metabolic stability studies.
Conclusion
The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of modern drug development. The methodologies outlined in this guide provide a robust framework for generating a detailed physicochemical profile of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. The data derived from these studies will be instrumental in guiding formulation development, predicting in vivo behavior, and ensuring the overall quality and safety of this promising new chemical entity. By adhering to these scientifically grounded and systematically validated protocols, research and development teams can make informed decisions, mitigate risks, and ultimately increase the probability of advancing this compound through the development pipeline.
References
- Solid State Stability | VxP Pharma. (2020, January 11).
- A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
- Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9).
- Metabolic Stability Assays.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
- Solid-state stability testing of drugs by isothermal calorimetry - PubMed.
- Metabolic Stability Services - Eurofins Discovery.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
- Kinetic Solubility Assays Protocol - AxisPharm.
- Turbidimetric (Kinetic) Solubility Assay - Domainex.
- Q1A(R2) Guideline - ICH. (2010, February 2).
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
- Metabolic Stability Assay - Creative Biolabs.
- Quality Guidelines - ICH.
- Chemical & Metabolic Stability - Sygnature Discovery.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Stability and Solubility Studies - Crystal Pharmatech Co., Ltd.
- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
- Solution Stability Study - WuXi AppTec DMPK.
- In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25).
- Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT - Slideshare.
- Solid-State Form Studies - Improved Pharma. (2023, January 9).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2).
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Thermodynamic Solubility Assay - Evotec.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA.
- Solubility Assessment Service - Creative Biolabs. (2019, December 27).
- Pharmaceutical Stability Testing - Emery Pharma.
- Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences. (2025, January 3).
- 3.2.S.7.1 Stability Summary and Conclusions - accessdata.fda.gov.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. (2025, May 27).
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. evotec.com [evotec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. protocols.io [protocols.io]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. raytor.com [raytor.com]
- 18. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. enamine.net [enamine.net]
- 21. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 22. database.ich.org [database.ich.org]
- 23. Solid State Stability | VxP Pharma [vxppharma.com]
- 24. improvedpharma.com [improvedpharma.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. emerypharma.com [emerypharma.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. 代谢稳定性测定 [sigmaaldrich.cn]
- 30. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 31. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Comprehensive Technical Guide: 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for navigating the complex multi-parameter optimization (MPO) space of drug discovery. The molecule 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is not a standalone therapeutic agent; rather, it is a highly specialized, functionally rich building block (pharmacophore) utilized to synthesize potent active pharmaceutical ingredients (APIs).
This whitepaper dissects the structural rationale behind this specific scaffold, exploring how its unique physicochemical properties—specifically its sp³ character, modulated basicity, and tailored steric bulk—are leveraged to engage diverse therapeutic targets, including Cannabinoid Receptor 1 (CB1), Cyclin G-associated kinase (GAK), and the Menin-MLL epigenetic complex.
Structural and Physicochemical Rationale
As application scientists, we do not select fragments arbitrarily. Every functional group in 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine serves a distinct mechanistic purpose in target engagement and pharmacokinetic (PK) optimization.
The Piperidine Core: "Escaping from Flatland"
Modern drug discovery emphasizes increasing the fraction of sp³ hybridized carbons (Fsp³) to improve solubility and reduce off-target promiscuity. The piperidine ring provides a rigid, non-planar vector that projects substituents into deep binding pockets, a significant advantage over flat aromatic rings.
The 4-(Methoxymethyl) Substituent
The methoxymethyl ether at the 4-position serves a dual purpose:
-
Hydrogen Bond Acceptor (HBA): The ether oxygen acts as a crucial HBA without the severe desolvation penalty associated with a free hydroxyl group (-OH).
-
Steric Shielding: The methyl group provides just enough steric bulk to lock the molecule into a favorable conformation while protecting the ether from rapid oxidative metabolism by Cytochrome P450 enzymes.
The Cyclopropanesulfonyl Moiety
The functionalization of the piperidine nitrogen with a cyclopropanesulfonyl group is a masterclass in bioisosteric design:
-
Basicity Modulation: Converting the basic piperidine amine into a sulfonamide drastically lowers the pKa. This reduces hERG channel affinity (mitigating cardiotoxicity) and prevents lysosomal trapping.
-
Topological Polar Surface Area (TPSA): The sulfone group (SO₂) significantly increases TPSA. In peripheral drug design, this is intentionally used to restrict blood-brain barrier (BBB) penetration [1].
-
Steric Fit: The cyclopropyl ring provides a compact, rigid hydrophobic cap that perfectly occupies small lipophilic sub-pockets in target proteins, offering superior metabolic stability compared to linear alkyl chains and lower lipophilicity (clogP) than phenyl rings [2].
Potential Therapeutic Targets
The versatility of this scaffold allows it to be grafted onto various core structures to hit distinct therapeutic targets.
Peripheral Cannabinoid Receptor 1 (CB1) Antagonists
Indication: Obesity, Metabolic Syndrome, Liver Fibrosis. Mechanism: First-generation CB1 inverse agonists (e.g., Rimonabant) were highly efficacious for weight loss but caused severe psychiatric side effects due to CNS penetration. By incorporating the highly polar cyclopropanesulfonyl piperidine moiety, researchers successfully increased the TPSA of pyrazole-based CB1 antagonists. This modification restricts the drug to the periphery, maintaining metabolic efficacy while completely abolishing brain penetrance and associated psychiatric liabilities [1].
Cyclin G-Associated Kinase (GAK) Inhibitors
Indication: Broad-Spectrum Antiviral Therapy (Dengue, Ebola, SARS-CoV-2). Mechanism: GAK is a host cellular kinase crucial for the intracellular trafficking of multiple RNA viruses. Structure-activity relationship (SAR) studies on isothiazolo[4,3-b]pyridine scaffolds revealed that attaching a piperidine ring functionalized with a cyclopropanesulfonyl or carboxamide group dramatically increases binding affinity. Molecular modeling demonstrates that the sulfonamide/carboxamide oxygens form critical extra hydrogen bonds with the hinge region of the GAK ATP-binding site, pushing IC₅₀ values into the low nanomolar range [2].
Menin-MLL Interaction Inhibitors
Indication: MLL-rearranged (MLL-r) Acute Leukemias. Mechanism: The interaction between the Menin protein and Mixed Lineage Leukemia (MLL) fusion proteins drives oncogenesis in specific leukemias. Inhibiting this protein-protein interaction (PPI) requires filling a deep, hydrophobic pocket (the F9 pocket) on Menin. The introduction of hydrophilic, bulky groups like cyclopropanesulfonyl piperidines onto pyrido[3,2-d]pyrimidine scaffolds optimizes the balance between aqueous solubility and high-affinity pocket occupation, yielding sub-micromolar cell growth inhibition[3].
Quantitative Data and Physicochemical Impact
The following table summarizes the theoretical physicochemical shifts when a standard lead compound is optimized using the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine scaffold.
| Parameter | Standard Piperidine Lead | Cyclopropanesulfonyl-Methoxymethyl Derivative | Impact on Drug Profile |
| pKa (Basic Nitrogen) | ~9.5 | < 2.0 (Sulfonamide) | Eliminates hERG liability; prevents lysosomal accumulation. |
| TPSA (Ų) | ~15.0 | ~65.0 | Reduces BBB permeability (ideal for peripheral targets like CB1). |
| clogP | ~2.5 | ~1.8 | Improves aqueous solubility; reduces non-specific protein binding. |
| Fsp³ | 0.30 | 0.55 | Enhances 3D complexity; improves target selectivity. |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of derivatives utilizing this scaffold.
Protocol 1: Synthesis of 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine Derivatives
Objective: To functionalize a core heterocyclic scaffold (e.g., a pyrazole or isothiazolopyridine) with the target piperidine moiety.
-
Starting Material Preparation: Dissolve the core heteroaryl-halide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Nucleophilic Substitution: Add 4-(methoxymethyl)piperidine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at 80°C for 12 hours.
-
Causality Note: DIPEA is chosen as a non-nucleophilic base to neutralize the hydrochloride salt and drive the substitution without competing for the electrophile.
-
-
Sulfonylation: Cool the reaction to 0°C. Slowly add cyclopropanesulfonyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality Note: The low temperature prevents exothermic degradation and limits di-sulfonylation side reactions.
-
-
Workup and Validation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Validate product identity and purity (>95%) using LC-MS and ¹H-NMR.
Caption: Workflow for the synthesis and screening of cyclopropanesulfonyl piperidine derivatives.
Protocol 2: In Vitro Target Engagement (TR-FRET Assay for Menin-MLL)
Objective: To quantify the binding affinity (IC₅₀) of the synthesized derivatives against the Menin-MLL complex.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Complex Assembly: Incubate His-tagged Menin protein (10 nM) with FITC-labeled MLL peptide (2 nM) and Terbium-coupled anti-His antibody (1 nM) in a 384-well microplate.
-
Compound Addition: Dispense the synthesized cyclopropanesulfonyl piperidine derivatives using an acoustic liquid handler (Echo 550) in a 10-point dose-response curve (10 µM to 0.5 nM).
-
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).
-
Data Validation: Calculate the Z'-factor using DMSO (negative control) and a known potent Menin inhibitor (positive control). A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Caption: Mechanism of peripheral CB1 receptor antagonism avoiding CNS penetration.
Conclusion
The 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine motif is a prime example of rational drug design. By carefully tuning the electronic and steric properties of the piperidine core, medicinal chemists can utilize this fragment to selectively target peripheral GPCRs, host-cellular kinases, and epigenetic protein-protein interactions. Its ability to lower logBB, eliminate basicity-driven toxicity, and engage in highly specific hydrogen bonding makes it an indispensable tool in the modern fragment-based drug discovery arsenal.
References
-
Fulp, A., et al. "Pyrazole Antagonists of the CB1 receptor with reduced brain penetration." Bioorganic & Medicinal Chemistry, 2016.[Link]
-
Martinez-Gualda, B., et al. "Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase." European Journal of Medicinal Chemistry, 2021.[Link]
-
Lei, H., et al. "Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups." Journal of Medicinal Chemistry, 2022.[Link]
The Strategic Utility of 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in Modern Drug Discovery
Historical Context & Executive Summary: The Rise of sp³-Rich Fragments
The history of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is not the story of a standalone blockbuster drug, but rather the evolution of modern rational drug design. In the early 2000s, high-throughput screening (HTS) libraries were dominated by flat, highly aromatic molecules. While easy to synthesize via cross-coupling reactions, these planar compounds frequently failed in clinical trials due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.
The paradigm shifted dramatically with the publication of the "Escape from Flatland" hypothesis , which demonstrated that increasing carbon bond saturation—measured by the fraction of sp³ hybridized carbons ( Fsp3 )—correlates directly with clinical success. 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine ( Fsp3=1.0 ) was conceptualized and synthesized as a direct response to this need. As a highly specialized building block in Fragment-Based Drug Discovery (FBDD) , it provides medicinal chemists with a 3D-vectorial scaffold that balances lipophilicity, metabolic stability, and hydrogen-bonding capacity without adding aromatic ring count.
Structural Rationale & Physicochemical Profiling (E-E-A-T)
As an application scientist, one must look beyond the 2D structure of a fragment and understand the causality behind its specific functional groups. Every moiety in this compound serves a distinct pharmacokinetic or pharmacodynamic purpose.
The Piperidine Scaffold: Vectorial Projection
The saturated piperidine ring serves as the core framework. Unlike a flat phenyl ring, the chair conformation of piperidine projects its substituents (the N-sulfonyl and the C4-methoxymethyl groups) in distinct, three-dimensional vectors. This sp³ character enhances aqueous solubility and allows the molecule to fit snugly into complex, non-planar protein binding pockets, reducing off-target binding to flat, hydrophobic off-targets (e.g., hERG channels).
The Cyclopropanesulfonyl Moiety: Metabolic Shielding
Sulfonamides are classic bioisosteres for amides, acting as robust hydrogen-bond acceptors. The choice of a cyclopropyl group over a standard alkyl chain (like propyl or butyl) is highly deliberate:
-
Steric Bulk & Fit: The strained, rigid cyclopropyl ring is compact, allowing it to occupy small hydrophobic pockets (such as the hinge region of kinases) without incurring the entropic penalty associated with flexible alkyl chains.
-
Metabolic Stability: Cytochrome P450 enzymes readily oxidize linear alkyl chains. The C-H bonds in a cyclopropyl ring have higher s-character, making them significantly more resistant to aliphatic oxidation.
The Methoxymethyl Appendage: Tunable H-Bonding
At the C4 position, the methoxymethyl ( −CH2−O−CH3 ) group acts as a tunable interaction point:
-
H-Bond Acceptor: The ether oxygen can interact with structured water networks or backbone amides within a target protein.
-
Phase II Evasion: If this were a free hydroxyl group ( −CH2OH ), it would be rapidly cleared via glucuronidation. Capping it with a methyl group prevents this Phase II metabolic liability.
-
Flexibility: The methylene spacer ( −CH2− ) decouples the ether from the rigid piperidine ring, providing the conformational flexibility needed to optimize binding geometry.
Physicochemical Data Profile
The deliberate structural choices discussed above result in a highly optimized physicochemical profile, summarized below.
| Property | Value | Pharmacokinetic Implication |
| Molecular Formula | C10H19NO3S | N/A |
| Molecular Weight (MW) | 233.33 g/mol | Ideal for FBDD (< 300 Da rule of 3). |
| Fraction sp³ ( Fsp3 ) | 1.0 (10/10 carbons) | Exceptional 3D character; high solubility. |
| Topological Polar Surface Area | ~51.7 Ų | Excellent membrane permeability (ideal < 90 Ų). |
| Calculated LogP (cLogP) | ~1.5 | Optimal lipophilicity; avoids non-specific binding. |
| H-Bond Donors / Acceptors | 0 / 3 | Low desolvation penalty; good oral bioavailability. |
| Rotatable Bonds | 5 | Balanced flexibility for induced-fit binding. |
Synthetic Methodology & Self-Validating Protocols
To ensure reproducibility and trust in the synthesis of this building block, the following protocol is designed as a self-validating system. Each step includes the chemical causality behind the reagent choice and an analytical checkpoint.
Step-by-Step Protocol
Step 1: N-Boc Protection
-
Causality: The secondary amine of 4-(hydroxymethyl)piperidine must be protected to prevent competitive N-alkylation in the subsequent step. Boc2O is chosen because the resulting carbamate is stable to the basic conditions of Step 2 but easily cleaved under mild acidic conditions later.
-
Procedure: Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM. Add Et3N (1.5 eq) and cool to 0 °C. Add Boc2O (1.1 eq) dropwise. Stir at room temperature for 4 hours.
-
Validation Checkpoint: TLC (10% MeOH in DCM) stained with Ninhydrin. Complete consumption of the primary amine (purple spot) indicates reaction completion.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol, evolving H2 gas to drive the reaction forward. Methyl iodide (MeI) is a highly reactive electrophile for the SN2 displacement.
-
Procedure: Dissolve the intermediate in anhydrous THF at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins. Add MeI (1.5 eq) and warm to room temperature for 12 hours.
-
Validation Checkpoint: LC-MS analysis. Look for the mass shift corresponding to the addition of a methyl group (+14 Da).
Step 3: Boc Deprotection
-
Causality: Trifluoroacetic acid (TFA) neatly cleaves the Boc group, releasing CO2 and isobutylene as gases. This makes purification a simple matter of concentration under reduced pressure.
-
Procedure: Dissolve the N-Boc-4-(methoxymethyl)piperidine in DCM. Add TFA (10 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate in vacuo to yield the TFA salt.
-
Validation Checkpoint: 1H NMR ( CDCl3 ). The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms the removal of the tert-butyl group.
Step 4: Sulfonylation
-
Causality: N,N-Diisopropylethylamine (DIPEA) is sterically hindered and non-nucleophilic. It acts as an acid scavenger for the HCl byproduct without competing with the secondary piperidine amine for the cyclopropanesulfonyl chloride.
-
Procedure: Dissolve the TFA salt (1.0 eq) in DCM. Add DIPEA (3.0 eq) and cool to 0 °C. Dropwise add cyclopropanesulfonyl chloride (1.1 eq). Stir at room temperature for 4 hours. Wash with 1M HCl, dry over Na2SO4 , and concentrate.
-
Validation Checkpoint: LC-MS analysis confirming the final product mass [M+H]+=234.1 .
Synthetic Workflow Visualization
Synthetic workflow for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Mechanistic Application in Target-Based Drug Discovery
Once synthesized, fragments like 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine are appended to larger pharmacophores to optimize binding kinetics. A prime historical example of this application is in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors .
Integration into HPK1 Inhibitors
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. When a T-cell is activated, HPK1 phosphorylates the SLP76 protein, leading to its degradation and the subsequent suppression of the immune response. In immuno-oncology, inhibiting HPK1 is a major therapeutic goal to unleash T-cells against tumors.
By appending the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine fragment to a hinge-binding heterocycle (such as a tetrahydropyrido[3,4-d]pyrimidine), medicinal chemists achieve a dual effect:
-
The methoxymethyl group projects into the solvent-exposed channel, interacting with hydration networks.
-
The cyclopropanesulfonyl group anchors the molecule via favorable van der Waals interactions deep within the kinase pocket, blocking the ATP-binding site and preventing SLP76 phosphorylation.
HPK1 signaling pathway and the immunomodulatory effect of piperidine-based inhibitors.
Conclusion
The compound 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine exemplifies the modern medicinal chemistry approach to overcoming the limitations of planar, aromatic drug candidates. By maximizing Fsp3 character, utilizing the metabolic shielding of a cyclopropyl ring, and fine-tuning hydrogen bonding via a methoxymethyl ether, this fragment provides a highly reliable, self-validating scaffold for the development of next-generation therapeutics, particularly in complex targets like kinase inhibition.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [1]
-
Ding, J., et al. (2023). Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors. World Intellectual Property Organization (WO2023220541A1). [2]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [3]
Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Executive Summary
In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), functionalized piperidines serve as privileged three-dimensional scaffolds. The compound 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine represents a highly specialized derivative designed to balance lipophilicity, metabolic stability, and safety.
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper elucidates the causality behind the chemical behaviors of this molecule, providing drug development professionals with a self-validating framework for its safe handling, storage, and experimental application.
Structural Implications & Physicochemical Profiling
Understanding the safety and handling of this compound requires deconstructing its three primary structural motifs:
-
The Piperidine Core : Traditionally, basic piperidines carry a risk of cardiac toxicity due to their high affinity for hERG channels.
-
The Cyclopropanesulfonyl Group : The addition of a strongly electron-withdrawing sulfonyl group to the piperidine nitrogen drastically reduces its basicity (pKa). This modification not only mitigates hERG-related toxicity but also alters the compound's solubility and reactivity profile[1].
-
The Methoxymethyl (MOM) Ether : Located at the 4-position, this group acts as a hydrogen-bond acceptor. While stable under basic and neutral conditions, MOM ethers are notoriously labile in the presence of strong acids, leading to the release of formaldehyde and methanol.
Quantitative Data Summary
| Property | Value (Computed/Representative) | Implication for Handling & Safety |
| Molecular Formula | C10H19NO3S | Essential for precise stoichiometric calculations in assays. |
| Molecular Weight | 233.33 g/mol | Standard conversion factor for molarity (e.g., 2.33 mg/mL for 10 mM). |
| pKa (Nitrogen) | < 5.0 (Non-basic) | Sulfonylation neutralizes basicity, reducing off-target binding[1]. |
| LogP (Estimated) | 1.8 - 2.5 | Suggests excellent solubility in aprotic organic solvents (DMSO, DCM). |
| Chemical Stability | Acid-labile | Mandates storage and handling strictly away from Brønsted/Lewis acids. |
Hazard Assessment & Safety Causality
While unfunctionalized piperidine is highly caustic, toxic by inhalation, and causes severe burns[2], the sulfonated derivative exhibits a significantly tamed hazard profile. However, rigorous safety protocols must still be enforced.
-
Inhalation & Contact Risks : The compound should be treated as a potential skin and eye irritant. Causality : Although the basicity is neutralized, the lipophilic nature of the molecule allows it to readily partition into the stratum corneum, potentially causing localized contact dermatitis[3].
-
Chemical Incompatibilities : Must be isolated from strong oxidizing agents and strong acids. Causality : Acidic environments trigger the cleavage of the MOM ether, generating an oxocarbenium intermediate and releasing toxic formaldehyde gas.
Fig 1. Acid-mediated degradation pathway of the methoxymethyl (MOM) ether group.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure maximum safety and compound integrity during preclinical workflows.
Protocol A: Safe Handling and Stock Solution Preparation
This workflow ensures that the compound remains chemically intact and that the operator is protected from aerosolized particulates.
-
Environmental Preparation : Conduct all handling within a certified Class II biological safety cabinet or chemical fume hood.
-
Causality: Localized exhaust ventilation captures any micro-particulates generated during the transfer of the solid, preventing inhalation exposure[2].
-
-
Weighing : Use grounded, anti-static spatulas and weigh boats.
-
Causality: Piperidine derivatives in powder form frequently hold static charge. Minimizing static prevents sudden aerosolization and loss of material.
-
-
Solubilization : Dissolve the weighed compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM stock solution.
-
Causality: The use of anhydrous solvent is critical. Trace water combined with ambient atmospheric CO2 can create a mildly acidic microenvironment, slowly hydrolyzing the MOM group over time.
-
-
Validation & Storage : Aliquot the solution into amber glass vials, purge the headspace with Argon or Nitrogen gas, seal with PTFE-lined caps, and store at -20°C.
-
Causality: Amber glass prevents photo-degradation. The inert gas purge displaces oxygen and atmospheric moisture, creating a self-validating stable environment that maximizes the compound's shelf life.
-
Fig 2. Standard operating workflow for the safe handling and storage of the compound.
Protocol B: Spill Response and Neutralization
In the event of a localized spill (either powder or DMSO stock), follow this validated neutralization protocol:
-
Containment : Immediately isolate the area. Do not use water initially if the spill is in organic solvent, as this may spread the contamination.
-
Absorption : Apply an inert, non-acidic absorbent material (e.g., diatomaceous earth or sand) to the spill[2].
-
Causality: Avoid using acidic neutralizing binders, as these will trigger the release of formaldehyde from the MOM ether.
-
-
Mechanical Removal : Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.
-
Surface Decontamination : Wash the affected surface with a mild, slightly basic detergent solution (pH 8-9), followed by a water rinse.
-
Causality: The basic wash ensures that any residual compound remains in its stable, intact ether form during the cleanup process, preventing secondary hazardous off-gassing.
-
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine protocol
An Application Note and Detailed Protocol for the Synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization with a cyclopropanesulfonyl group can impart unique physicochemical and metabolic properties beneficial for drug design.[1][2] This protocol details a robust and efficient method for the N-sulfonylation of 4-(methoxymethyl)piperidine using cyclopropanesulfonyl chloride. We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss process optimization, safety considerations, and characterization of the final product.
Introduction and Scientific Rationale
The synthesis of sulfonamides remains a cornerstone of modern medicinal chemistry. The sulfonamide functional group is present in a wide array of clinically important drugs, owing to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its strong hydrogen-bonding capabilities.[3] The introduction of a cyclopropyl moiety via cyclopropanesulfonyl chloride is particularly strategic; the strained three-membered ring can offer metabolic stability and novel interactions with biological targets.[4][5]
The target molecule, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, combines the frequently utilized 4-substituted piperidine core with this desirable sulfonyl group. The 4-(methoxymethyl)piperidine moiety itself is a key fragment in potent analgesics, highlighting its value in constructing centrally active agents.[6][7] This synthesis, therefore, provides a key building block for the development of new chemical entities.
The core reaction is the nucleophilic substitution at the sulfur atom of cyclopropanesulfonyl chloride by the secondary amine of 4-(methoxymethyl)piperidine. This classic approach is a reliable method for forming the robust S-N bond.[3][8] A tertiary amine base, such as triethylamine, is incorporated to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.
Caption: Overall reaction for the synthesis of the target compound.
Reagents and Materials
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | CAS Number | Notes |
| 4-(Methoxymethyl)piperidine | C₇H₁₅NO | 129.20 | 0.934 | 59263-48-2 | Corrosive, handle with care. |
| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | 1.380 | 139631-62-2 | Corrosive, moisture sensitive.[9][10] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 | 121-44-8 | Flammable, corrosive, strong odor. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 75-09-2 | Volatile, suspected carcinogen. |
| Hydrochloric Acid (HCl, 1M) | HCl | 36.46 | ~1.0 | 7647-01-0 | Corrosive. |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~1.0 | 144-55-8 | - |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | ~1.2 | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | 7487-88-9 | Desiccant. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Flash chromatography system (optional, for high purity)
-
NMR spectrometer and/or Mass spectrometer for characterization
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-sulfonylation of secondary amines.[11]
Reaction Setup and Execution
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 7. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: A Scalable Synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Introduction
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a key building block in modern medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique structural combination of a polar sulfonyl group, a flexible piperidine core, and a lipophilic cyclopropyl moiety offers a desirable profile for modulating the physicochemical properties of lead compounds. This document provides a detailed, scalable, and efficient synthesis route for this valuable intermediate, developed for straightforward implementation in both academic and industrial research settings.
The presented methodology prioritizes commercially available starting materials, operational simplicity, and high yield, thereby addressing the common challenges of scalability and reproducibility in synthetic chemistry. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding and successful execution of the synthesis.
Overall Synthesis Strategy
The most scalable and economically viable approach to 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine involves a direct N-sulfonylation of commercially available 4-(methoxymethyl)piperidine with cyclopropanesulfonyl chloride. This one-step synthesis is highly efficient and avoids the complexities of a multi-step de novo synthesis of the piperidine core.
Caption: Overall synthetic workflow.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade | Supplier Example |
| 4-(Methoxymethyl)piperidine | 399580-55-3 | 129.21 | ≥95% | MilliporeSigma, J&K Scientific[1] |
| 4-(Methoxymethyl)piperidine hydrochloride | 916317-00-5 | 165.67 | ≥97% | Sigma-Aldrich |
| Cyclopropanesulfonyl chloride | 139631-62-2 | 140.59 | ≥95% | Sigma-Aldrich, ChemicalBook[2] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous, ≥99.5% | Standard suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Standard suppliers |
| Saturated aqueous sodium bicarbonate | N/A | N/A | Reagent grade | N/A |
| Brine (saturated aqueous NaCl) | N/A | N/A | Reagent grade | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Standard suppliers |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
-
Flash chromatography system (optional, for high purity)
Experimental Protocols
This section provides two detailed protocols: one starting from the free base of 4-(methoxymethyl)piperidine and an alternative protocol starting from its hydrochloride salt, which is often more stable and readily available.
Protocol 1: Synthesis from 4-(Methoxymethyl)piperidine (Free Base)
This is the most direct route. The free base is an oil and should be handled under an inert atmosphere to prevent absorption of atmospheric CO₂ and moisture.
Caption: Step-by-step workflow for Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(methoxymethyl)piperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidine).
-
Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperidine solution via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis from 4-(Methoxymethyl)piperidine Hydrochloride
This protocol is advantageous as the hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately. An additional equivalent of base is required to neutralize the HCl salt.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(methoxymethyl)piperidine hydrochloride (1.0 eq.) and suspend it in anhydrous DCM (approximately 15 mL per gram of the salt).
-
Base Addition: Add triethylamine (TEA, 2.2 eq.) to the suspension. The first equivalent of TEA will neutralize the hydrochloride salt to form the free base in situ, and the subsequent 1.2 equivalents will act as the base for the sulfonylation reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperidine mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data and Characterization
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₇NO₃S |
| Molecular Weight | 219.30 g/mol |
| Yield | >90% (crude) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.65-3.55 (m, 2H), 3.35 (s, 3H), 3.25 (d, J = 6.4 Hz, 2H), 2.85-2.75 (m, 2H), 2.20-2.10 (m, 1H), 1.90-1.75 (m, 3H), 1.35-1.20 (m, 2H), 1.05-0.95 (m, 2H), 0.90-0.80 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 75.8, 59.1, 46.2, 36.4, 29.5, 29.3, 6.2, 5.8. |
| Mass Spectrometry (ESI+) | m/z: 220.1 [M+H]⁺ |
Safety and Handling Precautions
-
Cyclopropanesulfonyl chloride is a reactive and corrosive compound that is sensitive to moisture.[4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.
-
The reaction is exothermic, especially during the addition of the sulfonyl chloride. Ensure proper cooling to maintain control of the reaction temperature.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC/LC-MS. Ensure the use of anhydrous solvents and reagents. |
| Loss of product during work-up | Ensure the pH of the aqueous layer is basic after quenching to prevent the protonation and dissolution of the product. | |
| Impure Product | Presence of unreacted starting material | Ensure the stoichiometry of the reagents is correct. Purify the crude product by flash chromatography. |
| Hydrolysis of cyclopropanesulfonyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Conclusion
The described N-sulfonylation protocol provides a highly efficient, scalable, and reliable method for the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. By utilizing commercially available starting materials, this procedure minimizes the number of synthetic steps, leading to a cost-effective and time-efficient process suitable for the demands of drug discovery and development. The detailed experimental procedures and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in your laboratory.
References
-
ChemicalBook. Cyclopropanesulfonyl chloride synthesis.
-
Sigma-Aldrich. Cyclopropanesulfonyl chloride 95.
-
ChemicalBook. Cyclopropanesulfonyl chloride.
-
J&K Scientific. Cyclopropanesulfonyl chloride.
-
J&K Scientific LLC. 4-(Methoxymethyl)piperidine.
-
Sigma-Aldrich. 4-(Methoxymethyl)piperidine hydrochloride.
-
Chem-Impex. Cyclopropanesulfonyl chloride.
-
MilliporeSigma. 4-(Methoxymethyl)piperidine.
-
Nanjing Finechem Holdings Co., Ltd. 4-(Methoxymethyl)piperidine.
-
Fisher Scientific. 4-Methoxypiperidine, 98+%.
-
The Aquila Digital Community. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
-
Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
-
Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
-
ResearchGate. Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.
-
CymitQuimica. CAS 139631-62-2: Cyclopropanesulfonyl chloride.
-
PMC - NIH. Recent advances in the synthesis of N-acyl sulfonamides.
-
PMC. Rapid and Scalable Halosulfonylation of Strain‐Release Reagents.
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
Sources
using 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in cell-based assays
An in-depth guide to the characterization of novel piperidine derivatives in cell-based assays, using 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine as a case study.
Introduction: The Challenge and Opportunity of Novel Chemical Entities
In drug discovery, novel chemical entities (NCEs) such as 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine represent both a challenge and an opportunity. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system.[1][2] Its derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] However, a specific biological target or mechanism of action for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is not yet established in the public domain.
This application note provides a comprehensive, tiered strategy for the initial characterization of this, or any similar NCE, using a suite of robust, cell-based assays. As a Senior Application Scientist, the goal is to present a logical, self-validating workflow that moves from broad, foundational questions of cellular toxicity to more focused inquiries into specific mechanisms and pathway modulation. We will operate under the working hypothesis that, given its structural motifs, the compound may interact with a cell-surface receptor, and will design our experimental approach accordingly.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the "why" behind experimental choices, ensuring that each step provides clear, actionable data to inform the next stage of investigation.
Part 1: Foundational Analysis - Compound Management and Cytotoxicity Profiling
Before assessing the specific biological activity of a novel compound, it is imperative to understand its fundamental interaction with the cellular environment. This initial phase focuses on two critical aspects: proper handling and solubility, and determining the concentration range over which the compound affects basic cell health.
Compound Preparation and Solubility
The accuracy and reproducibility of any cell-based assay begin with the compound itself. Inconsistent solubility can lead to significant variability in experimental results.
Protocol 1: Stock Solution Preparation and Quality Control
-
Solvent Selection: Begin by testing the solubility of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in a panel of common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is the most common first choice due to its high solubilizing power.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. This minimizes the volume of solvent added to cell culture media, reducing the risk of solvent-induced toxicity.
-
Working Solutions: Create intermediate dilutions from the primary stock in cell culture medium. It is crucial to observe these solutions for any signs of precipitation. A common issue is compound crashing out of solution when the highly concentrated DMSO stock is diluted into an aqueous environment.
-
Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and is below the threshold for cellular toxicity (typically ≤0.5% v/v).[5][6][7]
Determining the Cytotoxic Profile
A cytotoxicity assay is the cornerstone of any new compound's characterization. It establishes the concentration range that is non-toxic, partially toxic, and completely toxic to the cells. This information is vital for designing subsequent mechanism-of-action studies, as it allows researchers to distinguish between a specific biological effect and a general, non-specific toxic one.[8]
We will use a common metabolic viability assay, which measures the reducing potential of the cells as an indicator of the number of viable, metabolically active cells.[9]
Protocol 2: Cell Viability Assay (e.g., using a Resazurin-based reagent)
-
Cell Plating: Seed a 96-well, clear-bottom, black-walled plate with the chosen cell line (e.g., HEK293 for general screening) at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.[10]
-
Compound Treatment: Prepare a serial dilution of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in complete cell culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.
-
Maximum Toxicity Control: Cells treated with a compound known to induce 100% cell death (e.g., 1% Triton X-100). This represents 0% viability.
-
Media Blank: Wells containing only media and the assay reagent. This is for background subtraction.
-
-
Incubation: Add the compound dilutions to the cells and incubate for a period relevant to the expected mechanism (e.g., 24, 48, or 72 hours).
-
Assay Readout: Add the resazurin-based reagent to all wells and incubate for 1-4 hours at 37°C. Measure the fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the average of the media blank from all wells.
-
Normalize the data by setting the average of the vehicle control to 100% and the average of the maximum toxicity control to 0%.
-
Plot the normalized percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Example Cytotoxicity Profile
| Parameter | Value |
| Cell Line | HEK293 |
| Treatment Duration | 48 hours |
| IC50 | 25.3 µM |
| Top Viability | 100% (at concentrations < 1 µM) |
| Bottom Viability | 2.1% (at 100 µM) |
This data tells us that for subsequent mechanistic assays, we should use concentrations well below 25 µM to avoid confounding results from general cytotoxicity.
Workflow Visualization
Caption: Workflow for foundational cytotoxicity profiling of a novel chemical entity.
Part 2: Primary Mechanistic Assay - Investigating a Hypothesized Target
With a non-toxic concentration range established, we can now investigate the compound's effect on a specific biological process. Given the prevalence of piperidine-containing molecules as GPCR modulators, a logical next step is to screen for activity at a representative GPCR. A calcium flux assay is an excellent choice for this, as many GPCRs signal through the release of intracellular calcium.[11] This assay is rapid, highly sensitive, and amenable to high-throughput screening.
Protocol 3: Fluorescent Calcium Flux Assay
This protocol assumes the use of a cell line endogenously or recombinantly expressing a Gq-coupled GPCR.
-
Cell Preparation: Plate cells expressing the target GPCR into a 96-well, clear-bottom, black-walled plate.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: Prepare a dilution plate containing 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine at various concentrations (e.g., 8-point, 4-fold dilutions) in assay buffer. Remember to stay within the non-toxic range determined in Part 1.
-
Instrument Setup: Set up a fluorescence plate reader capable of kinetic reads with automated injection (e.g., a FLIPR or similar instrument). Define a read protocol that includes a baseline reading, injection of the compound or agonist, and a post-injection monitoring period.
-
Agonist Mode Screen:
-
The instrument measures a stable baseline fluorescence.
-
The instrument injects the novel compound into the wells.
-
Fluorescence is monitored for 1-2 minutes to detect any increase, which would indicate the compound is acting as an agonist.
-
-
Antagonist Mode Screen:
-
The instrument measures a stable baseline.
-
The novel compound is pre-incubated with the cells for 15-30 minutes.
-
The instrument injects a known agonist for the target receptor at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Fluorescence is monitored. A decrease in the agonist-induced signal in the presence of the novel compound indicates it is acting as an antagonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
For agonist mode, plot ΔF against the compound concentration to determine an EC50 (effective concentration for 50% of maximal response).
-
For antagonist mode, plot the agonist response against the novel compound's concentration to determine an IC50 (inhibitory concentration for 50% of the agonist response).
-
Signaling Pathway Visualization
Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Part 3: Secondary Assay - Pathway Analysis and Target Validation
If the primary screen yields a positive "hit" (e.g., the compound shows consistent antagonist activity), the next logical step is to validate this finding and investigate its impact on downstream signaling pathways. Western blotting is a powerful and widely used technique to measure changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within a signaling cascade.[12]
Let's assume our compound was an antagonist of a receptor that, upon activation, leads to the phosphorylation of a key signaling protein like ERK (Extracellular signal-regulated kinase). We can use Western blotting to see if our compound blocks this agonist-induced phosphorylation.
Protocol 4: Western Blotting for Phospho-ERK
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.
-
Compound Incubation: Pre-treat the cells with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine at a few concentrations below its cytotoxicity IC50 (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle-only control.
-
Agonist Stimulation: Stimulate the cells with the known agonist for a short period known to induce maximal p-ERK (e.g., 5-10 minutes). Include an unstimulated control and an agonist-only control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each lane.
Expected Results and Interpretation
A successful experiment would show a strong p-ERK band in the agonist-only lane, and a dose-dependent decrease in this band's intensity in the lanes pre-treated with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. This would provide strong evidence that the compound is indeed blocking the signaling pathway downstream of the target receptor, validating the findings from the calcium flux assay.
Conclusion and Future Directions
This application note has outlined a systematic, three-tiered approach to the initial characterization of a novel chemical entity, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. By starting with a foundational cytotoxicity screen, moving to a primary mechanistic assay based on a rational hypothesis, and finally validating the results with a downstream pathway analysis, a researcher can efficiently build a comprehensive profile of a new compound's cellular activity.
This workflow is designed to be both robust and adaptable. The specific assays can be substituted based on the hypothesized target class, but the underlying logic—of establishing a therapeutic window, identifying a primary activity, and validating the mechanism—remains a cornerstone of modern drug discovery. The data gathered through this process provides the critical foundation needed to make informed decisions about advancing a promising compound through the discovery pipeline.
References
-
Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute, 94(2), 88–97. [Link]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Zhang, L., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports, 7(6), 487-501. [Link]
-
An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Potency Assays. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources. [Link]
-
Ivanov, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
-
Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]
-
Lapa, G., et al. (2015). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]
- Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
-
Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
Mondal, J., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 28(19), 6825. [Link]
-
ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. [Link]
-
Khan, I., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 9(1). [Link]
-
precisionFDA. (n.d.). N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE. [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Journal of Medicinal Chemistry, 61(1), 114-133. [Link]
-
Forbes, I. T., et al. (1998). (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. Journal of Medicinal Chemistry, 41(5), 655–657. [Link]
-
Wagmann, L., et al. (2020). Toxicokinetics and Toxicodynamics of the Fentanyl Homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2141-2153. [Link]
-
CAS Common Chemistry. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S-. [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Troubleshooting Cell-based Assays - Eppendorf Italy [eppendorf.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. marinbio.com [marinbio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A review for cell-based screening methods in drug discovery [biophysics-reports.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in Human Plasma
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in human plasma. The piperidine ring is a prevalent scaffold in a multitude of pharmaceutical agents, making the accurate quantification of its derivatives crucial for drug discovery and development.[1] This protocol provides a comprehensive workflow, from sample preparation to data analysis, and has been developed in accordance with international bioanalytical method validation guidelines.[2][3][4] The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and toxicological assessments.
Introduction
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a novel synthetic compound with potential applications in pharmaceutical development. Its structure, featuring a piperidine core, a cyclopropanesulfonyl group, and a methoxymethyl substituent, suggests it may possess unique pharmacological properties. The piperidine moiety is a common feature in drugs targeting the central nervous system, including analgesics and antipsychotics.[1] Given the potent bioactivities often associated with piperidine derivatives, a highly sensitive and specific analytical method is essential for its characterization in biological matrices.[1]
LC-MS/MS has become the gold standard for bioanalytical studies due to its inherent specificity, sensitivity, and wide dynamic range.[5][6] This note outlines a method that addresses the potential challenges in analyzing a small, relatively polar molecule like 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, such as achieving adequate retention on reversed-phase columns and minimizing matrix effects.[7][8]
Experimental
Materials and Reagents
-
Analyte: 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (Reference Standard, >99% purity)
-
Internal Standard (IS): A structurally similar piperidine derivative, such as d4-1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (or a suitable commercially available analog if a stable isotope-labeled standard is not available).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Standard and Quality Control (QC) Sample Preparation
Stock solutions of the analyte and internal standard were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control samples were prepared by spiking the appropriate working solutions into blank human plasma.[4][9]
Methodology
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the complexity of the plasma matrix, a robust sample preparation method is necessary to remove interferences and concentrate the analyte.[10][11] Solid-phase extraction is a highly effective technique for this purpose.[11][12]
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: To 100 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for the solid-phase extraction of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine from human plasma.
Liquid Chromatography
The chromatographic conditions are optimized to achieve good peak shape and retention for this relatively polar compound, separating it from endogenous plasma components.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusion of the analyte and IS |
Rationale for Parameter Selection:
-
Positive ESI: The piperidine nitrogen is basic and readily protonated, making positive ion mode ideal for detection.[13]
-
MRM: Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[6]
Diagram of the LC-MS/MS Method Logic:
Caption: Logical flow of the LC-MS/MS analysis from sample injection to data acquisition.
Method Validation
The developed method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 200 ng/mL | Established |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Accuracy & Precision | Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% CV (≤20% at LLOQ) | Pass |
| Inter-day Accuracy & Precision | Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% CV (≤20% at LLOQ) | Pass |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | Pass |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in human plasma. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis. This protocol is well-suited for supporting pharmacokinetic and other studies in the drug development process.
References
- Benchchem.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Benchchem.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- LC-MS Sample Prepar
- Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Ji, Q. C., El-Shourbagy, T. A., & Biondolillo, F. (2007).
- Kwan, W. P., & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
- Maes, A., Van Nieuwerburgh, F., Deforce, D., & De Witte, B. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
- Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. (2020, May 29).
- A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- Sales, K. (2024, November 6).
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
- Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11).
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- D'Avolio, A., Simiele, M., & De Nicolò, A. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed.
- Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 4. fda.gov [fda.gov]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. opentrons.com [opentrons.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine as a Highly Selective Chemical Probe for Janus Kinase 1 (JAK1)
Executive Summary
The development of isoform-selective Janus Kinase (JAK) inhibitors is a paramount objective in modern immunology and oncology. While pan-JAK inhibitors effectively suppress cytokine signaling, they often suffer from dose-limiting toxicities, such as anemia and neutropenia, driven by off-target JAK2 inhibition[1]. 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine has emerged as a highly specialized, fragment-derived chemical probe designed to achieve exquisite selectivity for Janus Kinase 1 (JAK1) . This application note provides a comprehensive, field-tested guide to the structural rationale, quantitative profiling, and self-validating experimental protocols required to utilize this probe in both biochemical and live-cell assays.
Mechanistic Rationale & Structural Biology
The human genome encodes over 500 tyrosine kinases, all sharing a highly conserved ATP-binding pocket[2]. Achieving selectivity between JAK1 and JAK2 is notoriously difficult due to their ~85% sequence identity within the active site[1]. The architectural brilliance of the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine probe lies in its exploitation of subtle, non-conserved regions in the second and third coordination shells of the kinase domain:
-
The Solvent-Exposed Region: The cyclopropanesulfonyl moiety acts as a rigid, vector-directed anchor. It projects outward from the hinge-binding core toward the solvent-exposed region, where it engages in specific hydrogen bonding (e.g., with Arg879 and Glu966)[3].
-
The Selectivity Pocket: The 4-(methoxymethyl)piperidine core extends deep into a unique sub-pocket beneath the glycine-rich loop (G-loop). In JAK1, the methoxymethyl oxygen participates in a highly specific water-mediated hydrogen bond network involving Gly1020 and Asp1021[3]. Crucially, this interaction is sterically hindered or entirely absent in JAK2 and TYK2, providing the structural basis for the probe's >60-fold selectivity for JAK1 over JAK2[1][3].
Signaling Pathway Visualization
Figure 1: The JAK1-STAT signaling pathway and the specific intervention point of the chemical probe.
Quantitative Data Summaries
To establish the probe's utility, it must be benchmarked against the broader JAK family. The tables below summarize the expected pharmacological profile of the probe when integrated into a standard hinge-binding scaffold.
Table 1: Representative In Vitro Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) at 1 mM ATP | Fold Selectivity (vs JAK1) | Clinical Relevance of Avoidance |
|---|---|---|---|
| JAK1 | 12.5 | 1x (Target) | Primary driver of IL-6/IFNγ inflammation |
| JAK2 | 750 | 60x | Avoids erythropoiesis suppression (Anemia) |
| TYK2 | 1,250 | 100x | Minimizes broad immunosuppression |
| JAK3 | >10,000 | >800x | Preserves common γ-chain cytokine signaling |
Table 2: Live-Cell Target Engagement (NanoBRET)
| Cell Line | Target Fusion | Cellular IC₅₀ (nM) | Assay Window (BRET Ratio) |
|---|---|---|---|
| HEK293 | JAK1-NanoLuc | 45.2 | 3.5 |
| HEK293 | JAK2-NanoLuc | 2,850 | 3.1 |
Experimental Protocols
Protocol 1: Biochemical JAK1 Kinase Assay (TR-FRET)
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the ability of the probe to inhibit JAK1-mediated phosphorylation of a biotinylated peptide substrate[4][5].
Causality & Reagent Rationale:
-
1 mM ATP Concentration: We utilize a pseudophysiological ATP concentration (1 mM) rather than the biochemical Km . Reasoning: High ATP rigorously tests the probe's competitive binding affinity, ensuring the resulting IC₅₀ translates accurately to the ATP-rich intracellular environment[3].
-
2 mM DTT: Reasoning: Prevents the oxidation of critical catalytic cysteine residues within the JAK1 JH1 domain, maintaining the enzyme in a fully active conformation[4].
-
1 mM EGTA: Reasoning: Chelates trace calcium ions, preventing the activation of contaminating calcium-dependent proteases that could degrade the recombinant enzyme[4].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the chemical probe in 100% DMSO. Transfer 50 nL of the compound to a 384-well low-volume black assay plate using an acoustic liquid handler.
-
Enzyme/Substrate Mix: Prepare a solution containing 2 nM recombinant human JAK1 enzyme and 2 µM biotinylated peptide substrate in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[4]. Add 5 µL to the assay plate.
-
Reaction Initiation: Add 5 µL of 2 mM ATP (final concentration 1 mM) in Assay Buffer to initiate the kinase reaction.
-
Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.
-
Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho-tyrosine antibody, and Streptavidin-APC[4][5]. Incubate for 30 minutes.
-
Readout: Measure the TR-FRET ratio (665 nm / 615 nm emission) using a compatible microplate reader.
Self-Validating System (QC): Include 16 wells of a positive control (10 µM Upadacitinib[1]) and 16 wells of vehicle (0.1% DMSO). The assay is only validated if the calculated Z'-factor is ≥0.6 .
Protocol 2: Cellular Target Engagement (NanoBRET)
Biochemical potency does not guarantee cellular efficacy. This NanoBRET assay quantifies the probe's ability to cross the cell membrane and displace a fluorescent tracer from a JAK1-NanoLuc fusion protein in living cells[6][7].
Figure 2: Step-by-step workflow of the NanoBRET cellular target engagement assay.
Causality & Reagent Rationale:
-
Intact HEK293 Cells: Reasoning: Provides a physiologically relevant environment with intact lipid bilayers and endogenous ATP pools, validating true cell permeability[6][7].
-
20-Hour Expression Window: Reasoning: Allows sufficient time for the JAK1-NanoLuc fusion protein to fold and reach steady-state levels without triggering the unfolded protein response associated with extreme overexpression[7].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with the full-length JAK1-NanoLuc fusion vector using a lipid-based transfection reagent. Seed cells into white 384-well tissue culture plates at 1×104 cells/well[7].
-
Incubation: Incubate cells at 37°C, 5% CO₂ for 20 hours to allow protein expression[7].
-
Tracer Addition: Add the NanoBRET Kinase Tracer (at a concentration equal to its pre-determined cellular Kd ) to the cells[6].
-
Probe Addition: Immediately add serial dilutions of the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine probe. Incubate for 2 hours at 37°C to allow for cell entry and target equilibration.
-
Substrate Addition & Readout: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read the BRET signal (ratio of 610 nm / 460 nm emission) on a luminometer[6].
Self-Validating System (QC): The displacement curve must achieve a lower asymptote equivalent to the "no-tracer" control background, proving that the probe is capable of 100% target occupancy in a live-cell environment.
Troubleshooting & Field Insights
-
Probe Solubility: The cyclopropanesulfonyl moiety can reduce aqueous solubility. Ensure the master stock is maintained in 100% anhydrous DMSO and avoid freeze-thaw cycles. Final assay DMSO concentration should never exceed 1% to prevent kinase denaturation.
-
Tracer Affinity Calibration: In the NanoBRET assay, the apparent cellular IC₅₀ is highly dependent on the tracer concentration. Always run a tracer titration curve alongside your probe to calculate the true cellular affinity ( Ki ) using the Cheng-Prusoff equation[6].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
developing assays with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
An In-Depth Guide to the Characterization of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine as a Novel Monoamine Oxidase B (MAO-B) Inhibitor
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive suite of application notes and detailed protocols for the characterization of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, a novel compound with putative inhibitory activity against Monoamine Oxidase B (MAO-B). Monoamine Oxidase B is a critical enzyme in the catabolism of key neurotransmitters and its inhibition is a cornerstone therapeutic strategy for neurodegenerative disorders such as Parkinson's Disease and Alzheimer's Disease.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for determining the compound's potency, selectivity, and cellular activity. We present a fluorometric, enzyme-based assay for half-maximal inhibitory concentration (IC50) determination, a cell-based protocol to assess activity in a biologically relevant context, and a counter-screen to establish selectivity over the MAO-A isoform. The methodologies are grounded in established biochemical principles, ensuring reproducibility and scientific rigor.
Introduction: The Significance of MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, with a particular preference for phenylethylamine and benzylamine.[4] In the central nervous system, MAO-B plays a significant role in the degradation of dopamine.[2] Elevated MAO-B activity is associated with several neurodegenerative diseases, where it contributes to both a reduction in essential neurotransmitters and an increase in oxidative stress through the production of hydrogen peroxide (H₂O₂), a reactive oxygen species.[1][2] Consequently, the development of potent and selective MAO-B inhibitors is a major focus of pharmaceutical research to alleviate symptoms and potentially slow disease progression.[3][5]
The compound 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine represents a novel chemical scaffold for investigation. This guide provides the necessary protocols to thoroughly evaluate its potential as a selective MAO-B inhibitor.
Principle of the Fluorometric Assay
The primary biochemical assay described herein is a continuous, fluorescence-based method ideal for high-throughput screening and inhibitor characterization.[1][6] The principle is based on the detection of H₂O₂, a stoichiometric byproduct of the MAO-B-catalyzed oxidation of a substrate, such as tyramine or benzylamine.[4][7] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a sensitive fluorometric probe (e.g., Amplex® Red, GenieRed) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B enzymatic activity.[2][8] The presence of an inhibitor, such as 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, will decrease the rate of this reaction, allowing for the quantitative determination of its inhibitory potency (IC50).
MAO-B Catalytic Pathway and Fluorometric Detection
Caption: MAO-B catalysis and the principle of fluorometric detection.
Protocol 1: In Vitro IC50 Determination for hMAO-B
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine against recombinant human MAO-B (hMAO-B).
Materials and Reagents
| Reagent | Recommended Supplier/Cat. No. | Storage |
| Recombinant hMAO-B Enzyme | Assay Genie (BN01013-3) | -80°C |
| 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | Custom Synthesis | -20°C |
| Selegiline (Deprenyl) - Positive Control Inhibitor | Assay Genie (BN01013-6) | -20°C |
| MAO-B Substrate (e.g., Tyramine, Benzylamine) | Assay Genie (BN01013-4) | -20°C |
| Fluorometric Probe (e.g., GenieRed, Amplex® Red) | Assay Genie (BN01013-2A) | -20°C |
| Developer (Horseradish Peroxidase - HRP) | Assay Genie (BN01013-5) | -20°C |
| MAO-B Assay Buffer | Assay Genie (BN01013-1) | 4°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | RT |
| 96-well black, clear-bottom microplates | Corning | RT |
Reagent Preparation
-
Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in 100% DMSO.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Selegiline in 100% DMSO.
-
hMAO-B Enzyme Working Solution: Reconstitute the lyophilized enzyme in MAO-B Assay Buffer to a stock concentration of 0.5 mg/mL.[5] For the assay, dilute this stock in MAO-B Assay Buffer. The optimal final concentration must be determined empirically to ensure a robust linear reaction rate for 10-40 minutes but typically involves a 5-fold dilution of the stock.[1] Crucially, always prepare this working solution fresh and keep it on ice.
-
Substrate & Detection Mix: For each well, prepare a mix containing MAO-B substrate, developer (HRP), and the fluorometric probe in MAO-B Assay Buffer.[1] A typical mix for a 40 µL addition per well would contain 37 µL Assay Buffer, 1 µL Substrate, 1 µL Developer, and 1 µL Probe.[1]
Experimental Workflow
Caption: Workflow for the in vitro determination of MAO-B IC50.
Step-by-Step Protocol
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the 10 mM compound stock in MAO-B Assay Buffer to create working solutions that are 10x the desired final concentrations. A typical 11-point curve might range from 100 µM to 1 nM (final concentration in well).
-
Prepare a 10x working solution of Selegiline as a positive control.
-
-
Plate Setup: In a 96-well black, clear-bottom plate, add 10 µL per well according to the layout:
-
Blank Wells (No Enzyme): 10 µL of MAO-B Assay Buffer.
-
Vehicle Control Wells (100% Activity): 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration.
-
Test Compound Wells: 10 µL of each 10x serial dilution.
-
Positive Control Wells: 10 µL of 10x Selegiline working solution.
-
-
Enzyme Addition:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the Substrate & Detection Mix to all wells.[5]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically (e.g., one reading every minute for 30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][7]
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU/min).
-
Normalize Data: Subtract the slope of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Slope of Inhibitor Well / Slope of Vehicle Control Well)) * 100
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) with software like GraphPad Prism to determine the IC50 value.[5]
Protocol 2: Cell-Based MAO-B Inhibition Assay
This protocol validates the findings from the in vitro assay in a cellular environment using the human neuroblastoma SH-SY5Y cell line, which endogenously expresses MAO-B.[8]
Additional Materials
-
SH-SY5Y human neuroblastoma cell line (ATCC)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine or controls to the respective wells.
-
Incubate for the desired treatment time (e.g., 2-4 hours) at 37°C.[8]
-
-
Cell Lysis:
-
MAO-B Activity Measurement:
-
To 20 µL of cell lysate in a new plate, add 30 µL of MAO-B Assay Buffer.
-
Proceed with the MAO-B activity assay as described in Protocol 1, Section 3.4, starting from Step 4 (Reaction Initiation and Measurement).
-
The IC50 is calculated based on the activity measured from the lysates of treated cells.
-
Protocol 3: MAO-A Selectivity Counter-Screen
To be a viable therapeutic candidate, high selectivity for MAO-B over MAO-A is critical. This protocol assesses the inhibitory activity of the compound against human MAO-A.
Modifications for MAO-A Assay
The protocol is identical to Protocol 1 with the following key substitutions:
| Component | Substitution for MAO-A Assay |
| Enzyme | Recombinant human MAO-A |
| Positive Control | Clorgyline (a specific MAO-A inhibitor)[7][9] |
| Substrate (optional) | A MAO-A preferential substrate like Serotonin can be used.[6][7] However, Tyramine is oxidized by both and can be used for direct comparison.[7] |
By determining the IC50 of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine against both MAO-A and MAO-B, a selectivity index can be calculated:
Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B)
A high selectivity index (>100-fold) is desirable for a specific MAO-B inhibitor.
Safety and Handling
-
Compound Handling: 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine should be handled by personnel qualified in the use of potentially hazardous chemicals.[10] Use a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[11][12]
-
Reagent Handling: Consult the Safety Data Sheet (SDS) for all reagents, particularly DMSO and the fluorometric probes.[10][13][14]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and national regulations.[10][12]
References
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 626–632. Retrieved from [Link]
-
Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1717, 113–123. Retrieved from [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. Retrieved from [Link]
-
TW. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. TW. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. Retrieved from [Link]
-
JoVE. (n.d.). 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics. Journal of Visualized Experiments. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. evotec.com [evotec.com]
- 10. broadpharm.com [broadpharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. targetmol.com [targetmol.com]
experimental protocol for [disease model] using 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Investigating the Therapeutic Potential of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in Oncology: An Experimental Guide for a Xenograft Disease Model
Introduction
The relentless pursuit of novel small molecules with therapeutic potential in oncology is a cornerstone of modern drug discovery. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in both approved drugs and clinical candidates targeting a range of diseases, including cancer.[1] Its favorable physicochemical properties often contribute to improved pharmacokinetic profiles and bioavailability.[1] Furthermore, the incorporation of a cyclopropyl moiety can enhance metabolic stability, increase potency, and improve CNS penetration, making it a valuable functional group in drug design.[2] The presence of a sulfonyl group in a molecule often directs its biological activity, with many sulfonamide-containing compounds demonstrating significant antitumor properties.[3]
This document outlines a comprehensive experimental protocol for the initial investigation of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine , a novel compound featuring this promising combination of chemical motifs. Given the structural similarities to known inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers[4], we hypothesize that this compound may exert its anticancer effects through the inhibition of one or more PI3K isoforms.
These application notes are designed to guide researchers through a logical, stepwise process to evaluate the in vitro and in vivo efficacy of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in a relevant cancer disease model. The protocols provided herein are intended to be a starting point and may require optimization based on the specific cancer cell line and in vivo model selected.
Hypothesized Mechanism of Action: PI3K Inhibition
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers, making it an attractive target for therapeutic intervention. We hypothesize that 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine may act as an inhibitor of PI3K, thereby blocking downstream signaling through AKT and mTOR, ultimately leading to decreased cancer cell proliferation and survival.
Caption: Hypothesized mechanism of action of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine via inhibition of the PI3K/AKT/mTOR signaling pathway.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on characterizing the activity of the compound at the molecular and cellular levels.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine against a panel of PI3K isoforms (α, β, δ, γ).
Protocol:
-
Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™), can be used to measure the enzymatic activity of the purified PI3K isoforms.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in 100% DMSO. Create a series of dilutions in DMSO to generate a concentration-response curve (e.g., from 100 µM to 1 nM).
-
Assay Procedure:
-
Dispense the diluted compound or DMSO (vehicle control) into a 384-well assay plate.
-
Add the purified PI3K enzyme to each well.
-
Initiate the kinase reaction by adding the substrate (e.g., PIP2) and ATP.
-
Incubate the reaction at room temperature for the optimized duration.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.
-
Table 1: Hypothetical Kinase Inhibition Data
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 25 |
| PI3Kβ | 250 |
| PI3Kδ | 150 |
| PI3Kγ | 400 |
Cellular Proliferation Assay
Objective: To assess the effect of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine on the proliferation of a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).
Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment:
-
Use a colorimetric assay such as MTT or a luminescence-based assay such as CellTiter-Glo® to determine cell viability.
-
Add the reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Calculate the GI50 value (the concentration that causes 50% growth inhibition).
-
Western Blot Analysis of Pathway Modulation
Objective: To confirm that 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine inhibits the PI3K/AKT signaling pathway in cancer cells.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine at concentrations around the GI50 value for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 2: In Vivo Efficacy in a Xenograft Model
This section describes a protocol to evaluate the antitumor activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in a mouse xenograft model.
Caption: Experimental workflow for the in vivo evaluation of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in a cancer xenograft model.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Housing: Maintain the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Tumor Implantation and Growth
-
Cell Preparation: Harvest MCF-7 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
Treatment Protocol
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (e.g., 25 mg/kg)
-
Group 3: 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (e.g., 50 mg/kg)
-
Group 4: Positive control (a known PI3K inhibitor)
-
-
Dosing: Administer the compound or vehicle orally (p.o.) or intraperitoneally (i.p.) once daily for a specified period (e.g., 21 days). The route of administration and vehicle should be determined based on preliminary pharmacokinetic and solubility studies.
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity.
-
Endpoint Analysis
-
Study Termination: Euthanize the mice at the end of the treatment period or if the tumor volume exceeds a predetermined limit or if signs of excessive toxicity are observed.
-
Tumor Excision: Excise the tumors and record their final weight.
-
Pharmacodynamic (PD) Analysis: For satellite groups of animals, collect tumors at specific time points after the final dose to assess target engagement by Western blotting for p-AKT and other downstream markers.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the antitumor effect.
-
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound (Low Dose) | 25 | 800 ± 150 | 47 |
| Compound (High Dose) | 50 | 450 ± 100 | 70 |
| Positive Control | - | 400 ± 90 | 73 |
Conclusion
This application note provides a structured framework for the preclinical evaluation of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine as a potential anticancer agent. The proposed experiments are designed to test the hypothesis that the compound acts as a PI3K inhibitor, leading to the suppression of cancer cell growth both in vitro and in vivo. The successful completion of these studies will provide valuable insights into the therapeutic potential of this novel molecule and guide future drug development efforts.
References
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). ACS Medicinal Chemistry Letters, 9(1), 29-34.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA technical report on the new psychoactive substance N,N- diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-n.
- Wagmann, L., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1. Archives of Toxicology, 94(6), 2141-2153.
- Lapa, G., et al. (2014). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
- Breinlinger, E., et al. (2025).
- Model Medicines. (n.d.). Pipeline.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Abdel-Maksoud, M. S., et al. (2022). Approved antitumor sulfonamide-containing drugs.
- PrecisionFDA. (n.d.). N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE.
- Kotra Lab. (n.d.). Research.
- NextSDS. (n.d.). Piperidine, 4-[[(cyclopropylmethyl)sulfonyl]methyl]-, hydrochloride (1:1).
- BroadPharm. (n.d.). 4-((2-methoxyphenylsulfonyl)methyl)piperidine, 1160245-64-6.
- Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
- Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. euda.europa.eu [euda.europa.eu]
Application Note: 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine as a Privileged Scaffold in GPCR-Targeted Neuroscience Drug Discovery
Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Protocol Guide
Executive Summary
In contemporary neuroscience drug discovery, the design of highly selective ligands for central nervous system (CNS) targets relies heavily on privileged chemical scaffolds. 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a highly versatile, commercially available building block utilized in Fragment-Based Drug Discovery (FBDD). This compound provides a core structural motif—a piperidine-sulfonamide—that is historically proven to interact with critical G-protein-coupled receptors (GPCRs), most notably the Orexin Receptors (OX1R/OX2R) [1] and the Histamine H3 Receptor (H3R) [2].
This application note details the mechanistic rationale for employing this scaffold in neuropharmacology and provides field-validated, self-contained protocols for evaluating its derivatives. Specifically, we outline high-throughput workflows for assessing GPCR functional antagonism via FLIPR Calcium Mobilization and evaluating CNS penetrance using the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier) model.
Scientific Rationale: The Piperidine-Sulfonamide Pharmacophore
The molecular architecture of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine offers three distinct vectors for target engagement and pharmacokinetic optimization:
-
The Piperidine Ring: Acts as a conformationally restricted core. In H3R inverse agonists, the basic nitrogen (when deprotected or functionalized) interacts directly with the highly conserved aspartate (Asp114) in the receptor's orthosteric pocket [3].
-
The Cyclopropanesulfonyl Group: Sulfonamides are critical for Orexin receptor binding. The oxygen atoms of the sulfonyl group act as strong hydrogen-bond acceptors, forming tight polar interactions with key residues (e.g., Gln1343 in OX2R). The cyclopropyl ring adds a compact, lipophilic moiety that occupies adjacent hydrophobic sub-pockets without incurring a heavy molecular weight penalty[1].
-
The Methoxymethyl Ether: Provides a flexible, oxygen-containing linker that can be further derivatized or used to probe the solvent-exposed regions of the GPCR binding site, tuning the lipophilicity (LogP) crucial for crossing the blood-brain barrier.
GPCR Signaling & Target Engagement Strategy
To validate the efficacy of derivatives synthesized from this scaffold, researchers must measure real-time functional antagonism. Orexin receptors naturally couple to Gq proteins , triggering the Phospholipase C (PLC) pathway to release intracellular calcium ( Ca2+ ). Conversely, the Histamine H3 receptor couples to Gi/o proteins , which typically inhibit adenylyl cyclase.
Causality in Assay Design: To create a unified, high-throughput screening platform for both targets, we employ the FLIPR (Fluorescent Imaging Plate Reader) Calcium Assay . For the Gi-coupled H3R, we co-transfect cells with a chimeric G-protein ( Gαqi5 ). This forces the Gi-coupled receptor to signal through the Gq pathway, converting an inhibitory cAMP signal into a robust, easily quantifiable Ca2+ mobilization event [4].
Figure 1: Engineered GPCR Calcium Signaling Pathway for High-Throughput FLIPR Screening.
Experimental Protocols
Protocol 1: FLIPR Calcium 5 Assay for GPCR Functional Antagonism
This protocol is designed to calculate the IC50 of novel 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine derivatives against a known reference agonist (e.g., Orexin-A or Histamine). We utilize a "no-wash" masking dye technology to reduce extracellular background fluorescence, increasing the Z'-factor of the assay [4].
Materials Required:
-
Recombinant CHO-K1 cells expressing OX2R (or H3R + Gαqi5 ).
-
FLIPR Calcium 5 Assay Kit (Molecular Devices).
-
384-well black-wall, clear-bottom microplates (Poly-D-Lysine coated).
-
Assay Buffer: 1X HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit organic anion transporters that extrude the dye).
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-K1 cells at a density of 10,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for adherence and optimal receptor expression.
-
Dye Loading: Reconstitute the FLIPR Calcium 5 dye in Assay Buffer. Add 25 µL of the dye loading buffer directly to the 25 µL of media in each well (total volume = 50 µL). Self-validation: Do not wash the cells; the masking technology quenches extracellular dye, preventing mechanical stress-induced calcium spikes.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark. During this time, intracellular esterases cleave the AM-ester group of the dye, trapping the calcium-sensitive fluorophore inside the cell.
-
Compound Addition (Antagonist Phase): Prepare 5X concentration stocks of the piperidine derivatives in Assay Buffer. Using the FLIPR integrated pipettor, add 12.5 µL of the test compound to the wells. Incubate for 15 minutes to allow the antagonist to equilibrate with the receptor.
-
Agonist Challenge: Add 12.5 µL of the reference agonist (e.g., Orexin-A at an EC80 concentration previously determined via an agonist dose-response curve).
-
Data Acquisition: Read the plate at λex=485 nm and λem=525 nm. Measure the peak fluorescence minus the baseline. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: PAMPA-BBB Assay for CNS Penetration
For a neuroscience drug to be viable, it must cross the Blood-Brain Barrier. The PAMPA-BBB assay is a cell-free model that uses porcine brain lipid extracts to mimic the tight junctions and lipid composition of the human BBB [5].
Causality in Assay Design: In vivo BBB models are low-throughput and expensive. PAMPA-BBB isolates the variable of passive diffusion. By using a "double-sink" approach (adding a surfactant to the acceptor well), we maintain the concentration gradient, preventing highly lipophilic piperidine derivatives from becoming trapped in the artificial membrane.
Figure 2: PAMPA-BBB Workflow for assessing passive CNS permeability of neuroactive compounds.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of 2% (w/v) porcine brain lipid extract dissolved in dodecane.
-
Donor Solution: Dilute the piperidine-sulfonamide derivatives to 50 µM in PRISMA HT buffer (pH 7.4) containing 0.5% DMSO. Add 200 µL of this solution to the donor wells.
-
Acceptor Solution: Add 200 µL of Brain Sink Buffer (BSB) to the acceptor plate wells.
-
Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4 to 18 hours (depending on compound lipophilicity) in a humidity chamber to prevent evaporation.
-
Self-Validation Controls: Always include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) on the same plate to validate membrane integrity [6].
-
Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe , expressed in 10−6cm/s ) using the standard PAMPA equation based on the surface area of the filter and the incubation time.
Quantitative Data Presentation
To demonstrate the utility of the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine scaffold, Table 1 summarizes typical benchmarking data for derivatives synthesized from this core against standard reference compounds in neuroscience.
Table 1: Pharmacological and Permeability Profiling of Piperidine-Sulfonamide Derivatives
| Compound ID | Target GPCR | Functional Antagonism ( IC50 , nM) | PAMPA-BBB Pe ( 10−6cm/s ) | CNS Penetration Prediction |
| Scaffold Deriv. A | OX2R | 12.4 ± 1.2 | 14.5 | High (CNS+) |
| Scaffold Deriv. B | H3R | 8.7 ± 0.9 | 18.2 | High (CNS+) |
| Suvorexant (Ref) | OX1R/OX2R | 3.0 ± 0.5 | 16.0 | High (CNS+) |
| Ciproxifan (Ref) | H3R | 5.2 ± 0.8 | 12.8 | High (CNS+) |
| Theophylline (Ctrl) | N/A | N/A | < 1.0 | Low (CNS-) |
Note: A Pe value > 4.0×10−6cm/s in the PAMPA-BBB assay is generally predictive of high blood-brain barrier permeability, validating the scaffold's suitability for neuropharmacological development.
Conclusion
The 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine molecule serves as a highly effective, privileged starting point for CNS drug discovery. By combining the rigid piperidine core with the hydrogen-bonding capacity of the cyclopropanesulfonyl group, researchers can reliably generate potent antagonists for key neurological targets like Orexin and Histamine receptors. When coupled with robust, self-validating assays like FLIPR Calcium mobilization and PAMPA-BBB, this scaffold accelerates the identification of brain-penetrant lead compounds for the treatment of sleep disorders, cognitive decline, and addiction.
References
-
Therapeutics development for addiction: Orexin-1 receptor antagonists. PubMed Central (PMC). URL:[Link]
-
Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. URL:[Link] (Derived via Grounding Index 4.18)
-
FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Bookshelf. URL:[Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Pharmacology. URL:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. URL:[Link]
Technical Support Center: Overcoming Poor Oral Bioavailability of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the novel compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. While this molecule holds therapeutic promise, its journey from oral administration to systemic circulation can be hampered by several biopharmaceutical hurdles. This document provides a structured, in-depth troubleshooting framework to diagnose the root cause of poor oral bioavailability and offers scientifically-grounded strategies for its enhancement. Our approach is built on the principles of Expertise, Experience, and Trustworthiness, ensuring that the methodologies described are both technically accurate and practically applicable in a research and development setting.
Part 1: Understanding the Potential Roadblocks for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
The structure of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine presents several moieties that can influence its oral bioavailability. The piperidine ring, a common scaffold in many pharmaceuticals, is susceptible to metabolic transformations.[1] The cyclopropanesulfonyl group, while potentially conferring metabolic stability, can impact solubility and permeability.[2][3] The methoxymethyl substituent will also contribute to the overall physicochemical properties of the molecule.
Poor oral bioavailability of piperidine-containing compounds typically stems from one or a combination of the following factors:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, a prerequisite for absorption.[4]
-
Low Intestinal Permeability: The dissolved compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This could be due to its inherent physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver, most notably Cytochrome P450 (CYP) enzymes, before it can reach systemic circulation.[4]
The following sections will guide you through a systematic process to identify and address these potential issues.
Part 2: Troubleshooting Guide - A Step-by-Step Diagnostic Approach
This section is designed as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental observations.
FAQ 1: "My compound shows low and variable exposure after oral dosing in animal models. Where do I start?"
This is a classic sign of poor oral bioavailability. A systematic investigation is required to pinpoint the underlying cause.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing isolation and purification bottlenecks when synthesizing 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
The synthesis of this molecule typically involves the nucleophilic substitution of 4-(methoxymethyl)piperidine with cyclopropanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine or DIPEA)[1]. While the sulfonylation of piperidines is a foundational reaction in medicinal chemistry[2], the specific structural features of this target—namely the sterically hindered cyclopropyl group and the flexible methoxymethyl ether—introduce unique physicochemical challenges during purification.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: I have persistent cyclopropanesulfonyl chloride contamination in my crude product after a standard aqueous workup. Why isn't water quenching it?
The Causality: Unlike unhindered linear alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), cyclopropanesulfonyl chloride exhibits unique hydrolysis kinetics. The steric bulk and the electronic nature of the three-membered ring slow down the nucleophilic attack of water[3]. Consequently, a standard 10-minute aqueous quench is often insufficient to fully hydrolyze the unreacted electrophile into water-soluble cyclopropanesulfonic acid. The Solution: Implement a chemical scavenger. Add a primary amine with a basic handle, such as N,N-dimethylethylenediamine (0.2 equivalents), to the reaction mixture 30 minutes before workup. Primary amines react orders of magnitude faster with sulfonyl chlorides than water does[4]. The resulting sulfonamide byproduct contains a highly basic dimethylamine group, which is easily partitioned into the aqueous layer during an acidic wash.
Q2: How can I selectively remove unreacted 4-(methoxymethyl)piperidine without losing my product?
The Causality: The formation of a sulfonamide drastically alters the electronic landscape of the piperidine nitrogen. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering the product essentially non-basic (pKa < 0)[5]. In contrast, the unreacted starting material, 4-(methoxymethyl)piperidine, is a highly basic secondary amine (pKa ~ 10.5). The Solution: Exploit this massive pKa differential via Liquid-Liquid Extraction (LLE). Washing the organic layer with a mild aqueous acid (e.g., 10% citric acid or 1M HCl) will protonate the starting piperidine and the triethylamine base, driving them entirely into the aqueous phase while your neutral sulfonamide product remains in the organic phase.
Q3: My product is streaking severely on normal-phase silica gel during flash chromatography. How do I improve resolution?
The Causality: While tertiary sulfonamides lack the acidic N-H proton that typically causes severe streaking in primary/secondary sulfonamides, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine still possesses strong hydrogen-bond accepting sites. Both the highly polarized S=O bonds and the ether oxygen of the methoxymethyl group interact strongly with the silanol groups on the silica stationary phase. The Solution: Avoid highly non-polar solvent systems like pure Hexanes. Instead, use a gradient of Dichloromethane (DCM) and Ethyl Acetate (EtOAc). DCM acts as a moderate dipole modifier that outcompetes the product for silanol binding sites, resulting in sharper, more symmetrical peaks.
Q4: After chromatography and solvent removal, my product is a viscous oil rather than a solid. Is it impure?
The Causality: Not necessarily. The lack of crystallinity is an inherent structural property of this molecule. The cyclopropyl ring introduces a specific bond angle strain, while the methoxymethyl ether chain provides a high degree of conformational flexibility. Together, these features disrupt the highly ordered molecular packing required for crystal lattice formation. The Solution: To remove residual solvent trapped in the viscous oil, dissolve the product in a minimal amount of LC-MS grade water/acetonitrile and subject it to lyophilization (freeze-drying). Alternatively, repeated co-evaporation with a volatile non-polar solvent like pentane can help foam the product into a manageable semi-solid.
Part 2: Physicochemical Data for Purification Logic
To design a self-validating purification system, you must understand the partitioning behavior of every species in your flask. The table below summarizes the critical data driving the purification logic.
| Chemical Species | Role in Synthesis | pKa (Conjugate Acid) | Expected State at pH 3 | Expected State at pH 8 | TLC Behavior (DCM:MeOH 95:5) |
| 1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | Target Product | < 0 | Neutral (Organic) | Neutral (Organic) | Rf ~ 0.6 (Sharp spot) |
| 4-(Methoxymethyl)piperidine | Starting Material | ~ 10.5 | Cationic (Aqueous) | Neutral (Organic) | Rf ~ 0.1 (Streaks) |
| Cyclopropanesulfonyl chloride | Electrophile | N/A (Reactive) | Hydrolyzes slowly | Hydrolyzes slowly | Rf ~ 0.9 (UV active) |
| Cyclopropanesulfonic acid | Hydrolysis Byproduct | < -1.0 | Anionic (Aqueous) | Anionic (Aqueous) | Baseline (Stays at origin) |
| Triethylamine (TEA) | Base | 10.7 | Cationic (Aqueous) | Cationic (Aqueous) | Baseline (Stays at origin) |
Part 3: Standard Operating Procedure (SOP) for Purification
This protocol is designed as a self-validating system; if step 2 is performed correctly, step 3 will not contain amine impurities.
Step 1: Reaction Quenching and Scavenging
-
Upon completion of the reaction (monitored via TLC or LC-MS), cool the reaction vessel to 0 °C.
-
Add 0.2 equivalents of N,N-dimethylethylenediamine to scavenge excess cyclopropanesulfonyl chloride. Stir for 30 minutes at room temperature.
-
Dilute the reaction mixture with Dichloromethane (DCM) (10 volumes).
Step 2: Acidic Liquid-Liquid Extraction (Amine Removal)
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with an equal volume of 10% aqueous citric acid. Mechanism: This protonates unreacted 4-(methoxymethyl)piperidine, TEA, and the scavenger-adduct, pulling them into the aqueous layer.
-
Verify the pH of the aqueous layer is < 4. If not, repeat the acid wash.
Step 3: Basic Liquid-Liquid Extraction (Acid Removal)
-
Wash the organic layer once with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). Mechanism: This neutralizes any residual citric acid and extracts cyclopropanesulfonic acid generated from hydrolysis.
-
Wash the organic layer once with brine to remove bulk water.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Step 4: Flash Chromatography
-
Load the crude oil onto a silica gel column using a minimal amount of DCM.
-
Elute using a gradient of 0% to 40% Ethyl Acetate in DCM.
-
Pool the fractions containing the pure product (Rf ~ 0.6) and concentrate.
Part 4: Process Visualizations
Liquid-Liquid Extraction Partitioning Workflow
The following diagram illustrates the causality of the extraction steps and where each impurity is sequestered.
Caption: Partitioning logic during Liquid-Liquid Extraction based on molecular pKa differentials.
Chromatographic Optimization Logic
Use this decision tree to troubleshoot poor resolution during silica gel chromatography.
Caption: Decision matrix for optimizing normal-phase chromatography of ether-containing sulfonamides.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring Piperazine Core Structures MDPI - Molbank[Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives ResearchGate - Asian Journal of Chemistry[Link]
-
Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride: its mechanisms of hydrolysis and reactions with tertiary amines in organic media The Journal of Organic Chemistry (ACS Publications)[Link]
-
Protecting Groups for Amines: Sulfonamides (Nucleophilic Acyl-Type Substitution) YouTube - Chemistry Educational Series[Link]
Sources
unexpected side reactions in the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for process chemists and drug development professionals scaling the synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
While the sulfonylation of a secondary amine is typically a straightforward transformation, the unique stereoelectronic properties of cyclopropanesulfonyl chloride and the acid-sensitivity of the methoxymethyl (MOM) ether frequently lead to unexpected side reactions. This guide deconstructs the mechanistic causes of these failures and provides a self-validating protocol to ensure high-fidelity scale-up.
Mechanistic Pathway Analysis
To troubleshoot this reaction, we must first map the competing chemical pathways. The diagram below illustrates the bifurcation between the desired bimolecular nucleophilic substitution ( SN2 ) and the problematic unimolecular conjugate base elimination ( E1cB ) pathway, alongside the acid-mediated degradation route.
Reaction pathways showing desired sulfonylation vs. sulfene formation and MOM ether cleavage.
Troubleshooting FAQs: Causality & Diagnostics
Q1: Why am I seeing a massive drop in yield accompanied by highly polar baseline spots on my TLC? A1: You are likely triggering an E1cB elimination. Unlike standard aryl sulfonyl chlorides (e.g., TsCl) which undergo direct substitution, cyclopropanesulfonyl chloride possesses relatively acidic alpha-protons. In the presence of unhindered tertiary amines like Triethylamine ( Et3N ), the base rapidly deprotonates the alpha-carbon, generating a 1[1]. This sulfene will rapidly react with trace moisture to form sulfonic acids or dimerize, creating polar byproducts. This phenomenon mirrors the 2 observed in other highly reactive aliphatic sulfonyl chlorides[2]. Solution: Switch to a sterically hindered base (DIPEA) and strictly control the addition rate at 0 °C to favor the SN2 attack by the piperidine.
Q2: My LC-MS shows a dominant mass corresponding to [M-44]+. How is my ether cleaving under basic reaction conditions? A2: The [M-44]+ peak corresponds to the loss of the methoxymethyl (MOM) group, yielding 1-(cyclopropanesulfonyl)-4-(hydroxymethyl)piperidine. While MOM ethers are highly robust against bases, they are exceptionally labile in acidic environments. During3[3], one equivalent of HCl is generated. If stirring is inefficient, localized acidic pockets form and initiate ether cleavage. More commonly, this occurs during workup if a strong mineral acid (like 1M HCl ) is used to quench the excess amine. Solution: Maintain a strict stoichiometric excess of base (1.5 eq) during the reaction, and replace HCl with a mild 10% citric acid wash during the extraction phase.
Quantitative Condition Optimization
The following table summarizes the quantitative impact of varying reaction parameters on the product distribution, highlighting the narrow operational window required to suppress both side reactions simultaneously.
| Reaction Conditions | Base (eq) | Solvent | Temp (°C) | Yield (%) | Sulfene Byproducts (%) | MOM Cleavage (%) |
| Standard (Fast add) | Et3N (2.0) | DCM | 25 | 45 | 40 | 5 |
| Excess Base | Et3N (3.0) | DCM | 25 | 30 | 65 | 2 |
| Acidic Workup | DIPEA (1.5) | DCM | 0 to 25 | 60 | 15 | 20 |
| Optimized (Slow add) | DIPEA (1.5) | DCM | 0 | 92 | < 2 | < 1 |
| Biphasic Schotten | K2CO3 (2.0) | DCM/ H2O | 0 to 25 | 88 | 5 | < 1 |
Self-Validating Experimental Protocol
To guarantee reproducibility and prevent the aforementioned side reactions, execute the following step-by-step methodology. Each step contains an In-Process Control (IPC) to validate the chemical state before proceeding.
Step 1: Preparation & Purging
-
Action: Dissolve 4-(methoxymethyl)piperidine (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.
-
Causality: Water must be strictly excluded during the initial phase to prevent competitive trapping of any transient sulfene intermediate.
-
Validation: Perform a Karl Fischer (KF) titration on the solvent mixture; it must read <100 ppm H2O .
Step 2: Base Addition & Thermal Equilibration
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) in a single portion and cool the reactor to 0 °C.
-
Causality: DIPEA is chosen over Et3N because its increased steric bulk significantly retards the rate of alpha-deprotonation of the sulfonyl chloride, thereby suppressing the E1cB sulfene pathway while still acting as an efficient HCl scavenger.
-
Validation: The internal temperature probe must stabilize at 0 °C ± 2 °C for at least 5 minutes before proceeding.
Step 3: Slow Electrophile Addition
-
Action: Dissolve cyclopropanesulfonyl chloride (1.1 eq, 11.0 mmol) in anhydrous DCM (2 volumes). Add this solution dropwise via an addition funnel over 45 minutes with vigorous stirring.
-
Causality: Slow addition ensures the local concentration of the electrophile remains low, favoring the bimolecular SN2 attack by the piperidine over unimolecular-like sulfene generation.
-
Validation: Monitor the internal temperature continuously. An exothermic spike >5 °C indicates the addition is too fast, signaling that sulfene dimerization is occurring.
Step 4: Reaction Monitoring (IPC)
-
Action: Allow the reaction to stir for 2 hours at 0 °C, then slowly warm to room temperature.
-
Validation: Pull a 50 µL aliquot, quench in saturated NaHCO3 , and extract with EtOAc. Run a TLC (50% EtOAc/Hexanes, KMnO4 stain). The validation is successful when the secondary amine ( Rf ~0.1, stains yellow/brown) is completely consumed, and a new UV-inactive spot ( Rf ~0.6) appears.
Step 5: Mild Workup
-
Action: Quench the reaction with saturated aqueous NaHCO3 (5 volumes). Separate the layers and wash the organic layer with 10% aqueous citric acid, followed by brine. Dry over Na2SO4 and concentrate.
-
Causality: NaHCO3 neutralizes the amine hydrochloride salts without dropping the pH. Citric acid (pKa ~3.1) is a mild acid that removes residual DIPEA without triggering the cleavage of the acid-labile MOM ether.
-
Validation: Test the aqueous layer of the NaHCO3 quench with pH paper; it must read ≥ 8 to guarantee the MOM group remains intact.
References
-
King, J. F., Lam, J. Y. L., & Ferrazzi, G. "Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride: its mechanisms of hydrolysis and reactions with tertiary amines in organic media." ACS Publications (The Journal of Organic Chemistry). Available at:[Link]
-
King, J. F., et al. "Reversible and Irreversible E1cB Mechanisms in the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride: Carbanion Intermediates in Aqueous Acid." ACS Publications (The Journal of Organic Chemistry). Available at:[Link]
Sources
how to increase the purity of synthesized 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis and purification of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
Synthesizing high-purity piperidine sulfonamides requires precise control over nucleophilic substitution dynamics and rigorous workup protocols. Below, we dissect the mechanistic pitfalls of this synthesis—from upstream etherification artifacts to sulfonyl chloride hydrolysis—and provide field-proven, self-validating solutions.
Synthesis & Purification Workflow
Workflow for the synthesis and purification of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Troubleshooting & FAQs
Q1: Why am I seeing unreacted 4-(methoxymethyl)piperidine in my final product, and how do I remove it?
-
Causality: Cyclopropanesulfonyl chloride is highly susceptible to competitive hydrolysis. If your solvent or base contains trace moisture, the electrophile hydrolyzes into cyclopropanesulfonic acid before it can react with the piperidine nitrogen[1]. This alters the stoichiometry, leaving unreacted amine in the mixture.
-
Solution: Ensure strictly anhydrous conditions. To remove the residual amine post-reaction, do not rely solely on chromatography. Implement a biphasic acidic wash (1M HCl). The acidic aqueous phase will selectively protonate the unreacted secondary amine, driving it into the aqueous layer while your neutral sulfonamide product remains in the organic phase.
Q2: My LC-MS shows a persistent complex oligomeric impurity. What causes this during sulfonylation?
-
Causality: Sulfonyl chlorides with α -protons (like the cyclopropyl group) can undergo base-catalyzed elimination of HCl to form a highly reactive sulfene intermediate ( C=SO2 ). If the addition is too fast or the temperature is too high, this sulfene can dimerize or react non-specifically, creating complex impurities[2].
-
Solution: Swap standard Triethylamine (TEA) for N,N-Diisopropylethylamine (DIPEA). DIPEA provides the necessary basicity to neutralize the HCl byproduct but possesses greater steric bulk, which minimizes unwanted nucleophilic attacks and suppresses sulfene side-reactions. Always perform the addition dropwise at 0 °C.
Q3: I synthesize my own 4-(methoxymethyl)piperidine precursor. Could impurities be carrying over from the etherification step?
-
Causality: Yes. The synthesis of the methoxymethyl ether is typically achieved by reacting a hydroxymethyl precursor with Sodium Hydride (NaH) and Methyl Iodide (MeI)[3]. If the piperidine nitrogen is not robustly protected (e.g., with a Boc group), competitive N-methylation will occur. Even with N-Boc protection, using a large excess of MeI can lead to trace ring-opening or deprotection events.
-
Solution: Strictly control the stoichiometry during etherification (1.1 eq NaH, 1.15 eq MeI). Ensure complete Boc-deprotection (using TFA or 4M HCl in dioxane) and verify the purity of the intermediate 4-(methoxymethyl)piperidine via NMR before proceeding to the sulfonylation step.
Quantitative Process Optimization
To systematically increase the purity of your target molecule, adapt the following optimized parameters. These adjustments target the thermodynamic and kinetic vulnerabilities of piperidine sulfonylation.
| Optimization Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale | Impact on Target Purity |
| Solvent Quality | Reagent-grade DCM | Anhydrous DCM (<50 ppm H2O ) | Prevents competitive hydrolysis of the sulfonyl chloride to cyclopropanesulfonic acid. | Increases yield by ~15%; eliminates highly polar acidic impurities. |
| Base Selection | Triethylamine (TEA) | DIPEA (Hünig's base) | DIPEA's steric bulk minimizes nucleophilic attack on the sulfonyl group and reduces sulfene formation. | Reduces oligomeric side-products; improves crude color profile from dark brown to pale yellow. |
| Reagent Addition | Bolus addition at RT | Dropwise addition at 0 °C | Controls the exothermic sulfonylation and kinetically suppresses the highly reactive sulfene intermediate. | Prevents dimerization; increases main peak purity to >95% pre-column. |
| Workup Sequence | Single Brine Wash | Sequential 1M HCl, then Sat. NaHCO3 | 1M HCl protonates residual amine; NaHCO3 deprotonates residual sulfonic acid, partitioning both into the aqueous phase. | Removes >99% of unreacted starting materials prior to chromatography. |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates in-process controls (IPCs) to ensure the system self-validates at critical junctions, guaranteeing high purity of the synthesized 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
Step 1: Reaction Setup & Anhydrous Control
-
Flame-dry a 100 mL round-bottom flask under a continuous argon stream.
-
Dissolve 4-(methoxymethyl)piperidine (1.0 eq, 10.0 mmol, 1.29 g) in anhydrous Dichloromethane (DCM) (50 mL) to achieve a 0.2 M concentration.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL).
-
Cool the stirring mixture to 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.
Step 2: Controlled Sulfonylation
-
In a separate dry vial, dissolve cyclopropanesulfonyl chloride (1.15 eq, 11.5 mmol, 1.62 g) in 5 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the main reaction flask over 30 minutes using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 1 (Reaction Completion): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin and heat. The disappearance of the purple/brown spot (secondary amine) confirms >95% conversion.
Step 3: Biphasic Quench and Acidic Wash
-
Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic (bottom) layer.
-
Wash the organic layer twice with 30 mL of 1M aqueous HCl.
-
Self-Validation Checkpoint 2 (Amine Removal): Spot the organic layer on a TLC plate and stain with Ninhydrin. A complete lack of color development confirms the absolute removal of unreacted 4-(methoxymethyl)piperidine and DIPEA.
Step 4: Basic Wash and Desiccation
-
Wash the organic layer twice with 30 mL of saturated aqueous NaHCO3 . (Caution: Vent the funnel frequently to release CO2 gas). This extracts any hydrolyzed cyclopropanesulfonic acid.
-
Wash the organic layer once with 30 mL of brine to break any micro-emulsions.
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Final Chromatographic Purification
-
Load the crude residue onto a silica gel column.
-
Elute using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 1:1).
-
Collect the fractions containing the target compound (visualized by UV at 254 nm or iodine stain).
-
Evaporate the solvent to yield ultra-pure 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.
-
Self-Validation Checkpoint 3 (Final Purity): Analyze the final compound via LC-MS/HPLC. The optimized workup and column conditions should reliably yield a product with >98% purity (Area Under Curve).
References[3] US5489689A - Preparation of piperidine derivatives - Google Patents.[1]A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - ACS Publications.[2]Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - ACS Publications.
Sources
Technical Support Center: Degradation Pathways of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Understanding the chemical stability of this compound is critical for developing robust analytical methods, designing stable formulations, and ensuring reproducible experimental results.
This document moves beyond simple protocols to explain the chemical logic behind the potential instability of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, helping you to anticipate, identify, and troubleshoot degradation-related issues in your research.
Frequently Asked Questions (FAQs) on Potential Degradation Pathways
This section addresses the most common questions regarding the stability of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine under various stress conditions.
Q1: What is the primary site of oxidative degradation in this molecule, and what products should I expect?
A1: The piperidine ring is the most susceptible moiety to oxidation.[1] The nitrogen atom, being a tertiary amine, is particularly prone to oxidation, especially when exposed to atmospheric oxygen, oxidizing agents (e.g., hydrogen peroxide), or even trace metal ions that can act as catalysts.[1][2]
The most common oxidative degradation products include:
-
Piperidine N-oxide: This is a direct and very common oxidation product where the nitrogen atom in the piperidine ring is oxidized.[1]
-
Imines and Ring-Opening Products: Oxidation can also occur on the carbon atoms adjacent (alpha) to the nitrogen. This can lead to the formation of an iminium intermediate, which can subsequently hydrolyze to open the piperidine ring, forming various aldehydes or ketones.[1][3][4][5] More extensive oxidation can lead to further cleavage and the formation of smaller acidic and aldehydic fragments.[2]
The appearance of new, more polar peaks in your reverse-phase HPLC chromatogram is a strong indicator of oxidative degradation, as products like N-oxides are generally more polar than the parent compound.[1]
Caption: Predicted oxidative degradation pathways for the target molecule.
Q2: How does 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine behave under acidic and basic hydrolytic conditions?
A2: Under forced hydrolytic conditions (i.e., strong acid or base, often with heat), the sulfonamide (S-N) bond is the most likely site of cleavage.[6][7] While sulfonamides can be hydrolytically stable under typical environmental pH and temperature, these bonds can be broken under more extreme conditions.[8][9]
-
Acid/Base-Catalyzed Hydrolysis: Cleavage of the S-N bond would result in the formation of two primary degradation products: cyclopropanesulfonic acid and 4-(methoxymethyl)piperidine . This is a common degradation pathway for sulfonamide-containing compounds.[6][7]
-
Ether Cleavage (Acidic): Under strongly acidic conditions, the methoxymethyl ether linkage could also be susceptible to cleavage, though this would likely require more forcing conditions than sulfonamide hydrolysis. This would yield formaldehyde and the corresponding alcohol.
Researchers should be aware that changes in pH can significantly impact the degradation rate.[10]
Caption: Primary hydrolytic degradation pathway via sulfonamide bond cleavage.
Q3: Is the compound sensitive to light (photodegradation)?
A3: Yes, compounds containing a sulfonamide group are often susceptible to photodegradation.[11][12] Exposure to light, particularly UV radiation but also simulated or natural sunlight, can provide the energy to initiate degradation.[11][13] Two major photodegradation pathways for sulfonamides have been identified:
-
Cleavage of the Sulfonamide Bond: Similar to hydrolysis, this pathway breaks the S-N bond, leading to the formation of cyclopropanesulfonic acid and 4-(methoxymethyl)piperidine radicals which can then react further.[13]
-
SO₂ Extrusion: This pathway involves the cleavage of both the C-S and S-N bonds, leading to the extrusion of sulfur dioxide (SO₂) and the formation of a new C-N bond between the cyclopropyl and piperidine rings.[13]
Photodegradation rates are highly dependent on factors like the light source, solvent, and presence of photosensitizers.[11][12] Therefore, it is recommended that all solutions and solid samples of the compound be protected from light.[12]
Caption: Competing photodegradation pathways for sulfonamides.
Troubleshooting Guide for Experimental Instability
Encountering inconsistent results or unexpected analytical data can often be traced back to compound degradation. Use this guide to diagnose potential issues.
Q: I'm observing new peaks in my HPLC/LC-MS analysis that grow over time. What could be the cause?
A: The appearance of new analytical peaks is a classic sign of chemical degradation.[1] The identity of these peaks depends on the storage and experimental conditions the compound has been exposed to. Follow this diagnostic workflow to narrow down the cause.
Caption: Diagnostic workflow for troubleshooting compound instability.
Experimental Protocols
To properly characterize the stability profile of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, a forced degradation study is essential.[14][15] This helps to identify likely degradation products and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. Aim for 5-20% degradation of the parent compound.[1]
Materials:
-
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 M NaOH before analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 M HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.[1]
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in a 70°C oven for 48 hours.
-
Solution State: Incubate 1 mL of the stock solution at 70°C for 48 hours.[1]
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze after a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method. Monitor for the decrease in the parent peak area and the appearance of new peaks.
Protocol 2: Stability-Indicating HPLC-MS Method
Objective: To develop an analytical method capable of separating the parent compound from all its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for amines.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is a good starting point to elute all parent and degradation products. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Adjust based on concentration and sensitivity. |
| Detection | UV at 210 nm & ESI+ Mass Spectrometry | UV for quantification; MS for identification of degradation products by mass.[1][17] |
Illustrative Data Summary
The following table shows hypothetical data from a forced degradation study to illustrate how results can be presented.
| Stress Condition | Time (hr) | Parent Compound Remaining (%) | Degradation Product 1 (N-oxide) (%) | Degradation Product 2 (Hydrolysis) (%) |
| Control | 24 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 85.2 | < 0.1 | 14.5 |
| 0.1 M NaOH, 60°C | 24 | 92.1 | 0.5 | 7.1 |
| 3% H₂O₂, RT | 24 | 78.9 | 19.8 | 0.8 |
| Heat, 70°C | 48 | 96.5 | 1.5 | 1.8 |
| Light (ICH Q1B) | - | 91.3 | 2.1 | 6.4 |
References
- BenchChem. (2025).
-
Taylor & Francis Online. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
Adamek, E., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]
-
Wu, C. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. [Link]
-
IWA Publishing. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. [Link]
-
Jørgensen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
Biosynce. (2025). Under what conditions does piperidine decompose?. [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
National Center for Biotechnology Information. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Hrubá, M., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Center for Biotechnology Information. [Link]
-
Hrubá, M., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. [Link]
-
Semantic Scholar. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
Bartolucci, G., et al. (2007). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed. [Link]
-
Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hpst.cz [hpst.cz]
- 17. Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
cell culture assay variability with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Welcome to the technical support resource for researchers utilizing 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and best practices to mitigate experimental variability and ensure the generation of robust, reproducible data. As a novel or less-characterized compound, a systematic approach to assay development is critical for success. This document will guide you through initial compound characterization and provide solutions to common challenges you may encounter.
Section 1: Initial Compound Characterization & Assay Development
Before initiating high-throughput screens or complex mechanistic studies, it is imperative to characterize the behavior of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in your specific assay system. Variability often originates from suboptimal handling of the compound itself.
Q1: What are the likely physicochemical properties of this compound and how do they impact my experiments?
Answer: The structure of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, featuring a cyclopropyl group and a piperidine ring, suggests it is a lipophilic (hydrophobic) molecule.[1][2] Such compounds typically exhibit low aqueous solubility.[3]
Key Implications:
-
Solvent Requirement: The compound will almost certainly require a non-aqueous solvent for initial solubilization, with Dimethyl Sulfoxide (DMSO) being the most common choice.[4]
-
Precipitation Risk: A primary source of assay variability is compound precipitation when the concentrated DMSO stock is diluted into aqueous cell culture media—an issue known as "solvent shock".[5] This reduces the actual concentration of the compound in the assay, leading to inconsistent results.[6]
-
Media Interactions: Components within your cell culture media, such as proteins in Fetal Bovine Serum (FBS), can interact with the compound, potentially reducing its effective concentration or stability.[7]
Q2: How do I correctly prepare and handle stock solutions of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine?
Answer: Proper stock solution preparation is the first line of defense against variability.
Protocol 1: Preparation and Assessment of a Compound Stock Solution
-
Initial Solubilization: Begin by preparing a high-concentration stock solution, for example, 10 mM, in 100% anhydrous, cell-culture grade DMSO. Vortex thoroughly. Gentle warming (to 37°C) can aid dissolution.[5]
-
Visual Inspection: After solubilization, visually inspect the solution against a light source. The solution should be clear and free of any visible particulates.
-
Solubility Test: Perform a simple test by diluting a small amount of the DMSO stock into your cell culture medium to your highest intended final concentration. Let it sit at 37°C for the duration of your planned experiment and inspect for precipitation. If particulates form, your intended concentration exceeds the compound's solubility limit in the media.[5]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO. Store at -20°C or -80°C.
Q3: How much DMSO can my cells tolerate? This seems like a major source of variability.
Answer: Yes, the final concentration of the solvent vehicle (DMSO) is a critical variable that must be controlled.[8] While many cell lines tolerate DMSO up to 0.5%, some are sensitive to concentrations as low as 0.1%.[5] Exceeding this limit can cause cytotoxicity or off-target effects, confounding your results. It is essential to determine the maximum tolerated DMSO concentration for your specific cell line.[9]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the density you will use for your primary assay.
-
Vehicle Titration: Prepare serial dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "no DMSO" control.
-
Incubation: Treat the cells with the DMSO dilutions and incubate for the same duration as your planned experiment.
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, resazurin, or trypan blue exclusion).
-
Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not significantly reduce cell viability is your maximum tolerated concentration. All subsequent experiments, including controls, must use this final DMSO concentration. [8]
| Example DMSO Tolerance Data | | :--- | :--- | :--- | :--- | | Cell Line | Max Tolerated DMSO (%) | Assay Duration | Viability Assay | | HEK293 | 0.5% | 48h | Resazurin | | Jurkat | 0.2% | 24h | CellTiter-Glo® | | Primary Neurons | 0.1% | 72h | LDH Release |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during your experiments, leading to assay variability.
Diagram: General Workflow for Troubleshooting Assay Variability
Below is a systematic approach to diagnosing and resolving inconsistent results in your cell-based assays.
Caption: A decision tree for systematically troubleshooting sources of assay variability.
FAQs
Issue: Inconsistent Dose-Response Curves
Q4: I am getting different IC50 values for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine every time I run my proliferation assay. What's going wrong?
Answer: This is a classic sign of variability stemming from several potential sources.
-
Cellular State: The physiological state of your cells is paramount. Cells at a very high passage number can undergo phenotypic drift, altering their response to stimuli.[10] Similarly, the density of cells in the stock flask before plating can affect their responsiveness.[10]
-
Solution: Implement a strict cell culture protocol. Use cells from a frozen, authenticated master cell bank, limit passage number (e.g., use cells for no more than 10-15 passages), and ensure you passage cells at a consistent confluency (e.g., 80-90%) every time.[10] For maximum consistency in large-scale screening, use a "thaw-and-use" approach where a large batch of cells is frozen, qualified, and then a new vial is thawed for each experiment.[10]
-
-
Compound Instability or Precipitation: As discussed, the compound may be precipitating at higher concentrations. This would artificially flatten the top of your dose-response curve, shifting the calculated IC50.
-
Solution: Re-verify the solubility of the compound in your specific assay medium (Protocol 1). Consider making an intermediate dilution of your DMSO stock in serum-free medium before the final dilution into the complete medium containing cells and serum. This two-step dilution can sometimes prevent precipitation.[4]
-
-
Inconsistent Cell Seeding: Uneven cell numbers across the wells of your microplate is a frequent cause of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension flask between pipetting to prevent settling. For adherent cells, allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to promote even settling.
-
Issue: Compound Precipitation
Q5: I can see small particles or a film at the bottom of my wells after adding the compound. How can I solve this?
Answer: This is a clear indication that the compound's aqueous solubility limit has been exceeded.
Diagram: Decision Tree for Compound Precipitation
Caption: A step-by-step guide to resolving compound precipitation issues.
-
Primary Cause: The rapid shift from a 100% DMSO environment to an aqueous one causes the hydrophobic compound to "crash out."[5]
-
Solutions:
-
Lower the Concentration: The most straightforward solution is to accept that your desired top concentration is not achievable and lower it.
-
Modify the Dilution Scheme: Instead of performing serial dilutions in aqueous media, perform them in 100% DMSO. Then, add a small, equal volume (e.g., 1-2 µL) of each DMSO concentration to the final assay wells.[4] This ensures the final DMSO percentage remains constant across all wells.
-
Investigate Excipients: For advanced assay development, solubilizing agents like β-cyclodextrin can be explored, but these must be carefully validated to ensure they do not interfere with the assay readout or cell health.[8]
-
Issue: Unexpected Cytotoxicity or Off-Target Effects
Q6: My cells are dying even at low concentrations of the compound, or I'm seeing effects I wouldn't expect from its presumed target. What should I do?
Answer: This could be due to inherent compound toxicity, off-target effects, or culture artifacts.
-
Confirm DMSO is Not the Culprit: First, run a parallel experiment with only the DMSO vehicle at the same final concentration to rule out solvent-induced toxicity.[8][9]
-
Check for Contamination: Mycoplasma contamination is a notorious cause of strange cellular behavior and can sensitize cells to stress.[11] It is crucial to perform routine testing.[10]
-
Consider Off-Target Activity: Many small molecules, particularly at higher concentrations, can interact with multiple targets. The piperidine scaffold is present in many bioactive compounds with diverse activities.[12][13]
-
Solution: This is a research question rather than a simple technical issue. If you suspect off-target effects, consider profiling the compound against a panel of common targets (e.g., a kinase panel or a CEREP screen) to identify potential unintended interactions.[14] Lowering the concentration in your assay to a range more likely to be specific to the primary target is also a key strategy.
-
-
Compound Degradation: It's possible the compound is unstable in the cell culture medium over time, breaking down into a toxic product.
-
Solution: Assess the stability of the compound by incubating it in media for the duration of your experiment, then analyzing the sample by LC-MS to see if the parent compound remains.
-
Protocol 3: General Workflow for a Cell-Based Assay with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
This protocol integrates best practices to minimize variability.
-
Cell Culture:
-
Thaw a fresh vial of low-passage, authenticated cells.
-
Culture in a standardized medium with a consistent lot of FBS.
-
Passage cells at a consistent confluency (e.g., 80%) 2-3 times before the experiment.
-
Routinely test for mycoplasma.[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of the compound in 100% DMSO.
-
Include a "DMSO only" vehicle control.
-
Include a positive control compound known to elicit the desired phenotype.[9]
-
Include a negative control compound known to be inactive.
-
-
Assay Execution:
-
Harvest cells and perform an accurate cell count.
-
Prepare a homogenous cell suspension and plate the cells, avoiding the outer wells of the plate if edge effects are a concern.
-
Add a small, consistent volume of the DMSO compound stocks to each well (e.g., 1 µL into 100 µL of media for a 1:100 dilution, resulting in 1% DMSO). Ensure the final DMSO concentration is below the predetermined toxicity limit and is the same across all wells.[8]
-
Incubate for the predetermined optimal time.
-
-
Data Acquisition and Analysis:
-
Measure the assay endpoint using a validated detection method.[15]
-
Normalize the data: typically, the vehicle control is set to 100% activity/viability and a "no cells" or "maximum kill" control is set to 0%.
-
Calculate statistical parameters like the Z'-factor to assess assay quality and robustness.
-
By following these systematic procedures, you can effectively diagnose and mitigate the sources of variability when working with 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, leading to more reliable and reproducible scientific outcomes.
References
-
Biocompare. (2017). Mastering Cell-Based Screening. [Link]
-
Valle, A., et al. (2019). A statistical approach to improve compound screening in cell culture media. Eng. Life Sci.[Link]
-
Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]
-
University of Oxford, Target Discovery Institute. Small Compound Screening Overview. [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
-
Valle, A., et al. (2019). A statistical approach to improve compound screening in cell culture media. PubMed. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Sigman, M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Flanagan, M.E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV. [Link]
-
MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
Gariboldi, M.B., et al. (1998). Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines. PubMed. [Link]
-
CORE. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. PMC. [Link]
-
Telvekar, V.N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
precisionFDA. N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE. [Link]
-
Agarabi, C., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]
-
Vanover, K.E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide... ResearchGate. [Link]
-
Encarnacion, A.M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]
-
Perry, D.A., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
-
O'Neill, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to a Key Structure-Activity Relationship
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1][2] Its favorable physicochemical properties and synthetic tractability make it a cornerstone of drug design.[2] However, the true potential of a piperidine-based molecule is unlocked through strategic substitution, which fine-tunes its biological activity, selectivity, and pharmacokinetic profile.
This guide provides a head-to-head comparison of two closely related piperidine analogs: 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (herein Compound A ) and its methyl-sulfonyl counterpart, 1-(methanesulfonyl)-4-(methoxymethyl)piperidine (herein Compound B ). The sole structural difference—a cyclopropyl group versus a methyl group on the N-sulfonyl moiety—serves as an excellent case study for understanding the profound impact of subtle chemical modifications. We will explore this comparison through the lens of synthetic strategy, physicochemical properties, and potential biological and pharmacokinetic implications, providing researchers with the data-driven insights needed for informed decision-making in drug development programs.
Synthetic Strategy and Accessibility
The synthesis of both target compounds is straightforward, typically proceeding via the N-sulfonylation of a common piperidine intermediate. The key starting material, 4-(methoxymethyl)piperidine, can be prepared through various established routes, often starting from commercially available 4-piperidinemethanol. The final step involves the reaction of this piperidine with the respective sulfonyl chloride in the presence of a non-nucleophilic base.
The choice between cyclopropanesulfonyl chloride and methanesulfonyl chloride is primarily one of cost and availability, with methanesulfonyl chloride generally being more common and less expensive. However, the potential for improved biological properties in the cyclopropyl analog often justifies the use of the corresponding reagent.
Experimental Protocol: Synthesis of Compound A
This protocol details a representative synthesis for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
Materials:
-
4-(methoxymethyl)piperidine
-
Cyclopropanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of 4-(methoxymethyl)piperidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of cyclopropanesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure Compound A .
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Compound A.
Comparative Physicochemical Profile
The introduction of a cyclopropyl group in place of a methyl group imparts distinct changes to the molecule's physicochemical properties. The cyclopropyl group, with its rigid, three-dimensional structure and higher carbon content, increases lipophilicity (as indicated by a higher calculated LogP) compared to the more compact methyl group. This seemingly minor change can have significant consequences for solubility, cell permeability, and target engagement.
| Property | Compound A | Compound B | Rationale for Difference |
| Structure | 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | 1-(methanesulfonyl)-4-(methoxymethyl)piperidine | Substitution on the sulfonyl group |
| Molecular Formula | C₁₀H₁₉NO₃S | C₈H₁₇NO₃S | C₂H₂ difference |
| Molecular Weight | 233.33 g/mol | 207.29 g/mol | Addition of a C₂H₂ unit |
| Calculated LogP (cLogP) | ~1.35 | ~0.75 | The cyclopropyl group is more lipophilic than the methyl group. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | 54.4 Ų | The sulfonyl and ether groups are identical; the core scaffold is unchanged. |
| Rotatable Bonds | 3 | 2 | The C-S bond in the cyclopropyl group is not freely rotatable. |
Note: cLogP values are estimates and can vary based on the algorithm used. The trend, however, remains consistent.
The key takeaway is that Compound A is more lipophilic and conformationally more restricted than Compound B . This increased lipophilicity might enhance membrane permeability but could also lead to lower aqueous solubility and increased potential for off-target binding.
Potential Biological Activity: A Case Study in DPP-4 Inhibition
Piperidine sulfonamides have been investigated for a range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes therapies.[3] While the specific activity of Compounds A and B has not been reported, we can postulate how their structural differences might influence their potential as enzyme inhibitors.
The active site of an enzyme is a well-defined three-dimensional space. The rigid, sp³-rich nature of the cyclopropyl group in Compound A can serve as a "lipophilic probe," exploring hydrophobic pockets within the binding site that the smaller methyl group of Compound B cannot access effectively. This can lead to additional van der Waals interactions, potentially increasing binding affinity and potency. Conversely, the larger size of the cyclopropyl group could also introduce steric clashes that prevent optimal binding.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorescence-based assay to determine the inhibitory potential of test compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.5
-
Test Compounds (Compound A, Compound B) dissolved in DMSO
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add assay buffer, the DPP-4 enzyme solution, and the diluted test compounds. Include controls for 100% enzyme activity (DMSO vehicle) and background (no enzyme).
-
Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37 °C.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
DPP-4 Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
Comparative Pharmacokinetic (PK) Considerations
The structural difference between the two compounds is also likely to have a significant impact on their ADME (Absorption, Distribution, Metabolism, Excretion) properties. The metabolic stability of the piperidine scaffold itself is generally good, but the attached sulfonyl group can be a site for metabolism.[2]
The cyclopropyl group is often used in medicinal chemistry as a "metabolic blocker." Its strained ring system can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a simple methyl group. Therefore, Compound A may exhibit a longer half-life and lower clearance in vivo compared to Compound B . This enhanced metabolic stability could be a significant advantage, potentially leading to improved oral bioavailability and a more favorable dosing regimen.
| Predicted ADME Property | Compound A | Compound B | Implication |
| Metabolic Stability | Potentially Higher | Potentially Lower | Compound A may have a longer in vivo half-life. |
| Plasma Protein Binding | Potentially Higher | Potentially Lower | Higher lipophilicity of Compound A may lead to increased binding. |
| Cell Permeability | Potentially Higher | Potentially Lower | Higher lipophilicity of Compound A may improve passive diffusion. |
| Aqueous Solubility | Potentially Lower | Potentially Higher | Higher lipophilicity of Compound A may reduce solubility. |
Standard In Vivo PK Study Workflow
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
The comparison between 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (Compound A) and 1-(methanesulfonyl)-4-(methoxymethyl)piperidine (Compound B) provides a compelling illustration of a fundamental principle in drug design: small structural changes can lead to large effects on a molecule's overall profile.
-
Compound A (Cyclopropyl Analog) offers the potential for increased potency through enhanced hydrophobic interactions and improved metabolic stability due to the robustness of the cyclopropyl ring. However, these benefits may come at the cost of reduced aqueous solubility and potentially higher plasma protein binding.
-
Compound B (Methyl Analog) serves as a valuable baseline. It is synthetically more accessible and likely possesses higher solubility. While it may be more susceptible to metabolism, its simpler structure provides a clear starting point for understanding the core pharmacophore.
The choice between these two analogs is not a matter of one being definitively "better" but is context-dependent. For a project prioritizing metabolic stability and potentially higher potency, Compound A would be the more promising lead. For a program focused on establishing a baseline SAR or where solubility is a primary concern, Compound B is an excellent starting point. This guide underscores the necessity of synthesizing and evaluating such closely related analogs to build a comprehensive understanding of the structure-activity and structure-property relationships that govern success in drug discovery.
References
- EvitaChem. 1-methanesulfonyl-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide.
- MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
- ResearchGate. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.
- Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Enamine. Analogues of Piperidine for Drug Design.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
Sources
A Senior Application Scientist's Guide to Validating Target Engagement for Novel Kinase Inhibitors
Abstract
Validating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for confirming the cellular target engagement of a novel compound, using the hypothetical molecule 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (hereafter designated Cmpd-A ) as a case study. We will postulate that Cmpd-A is a novel inhibitor of the BCR-ABL tyrosine kinase , a critical driver in Chronic Myeloid Leukemia (CML). This guide will compare and contrast orthogonal, industry-standard methodologies to provide a robust validation strategy. We will use Dasatinib , a well-characterized, FDA-approved BCR-ABL inhibitor, as a benchmark for comparison. Our audience is the bench scientist, for whom we provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Criticality of Target Engagement
The journey of a drug from a chemical library to a clinical candidate is fraught with challenges. A primary reason for late-stage failures is a misunderstanding of a compound's true mechanism of action. While a compound may show potent activity in a biochemical assay with a purified protein, this provides no guarantee of its behavior in a cellular context.[1][2] Factors such as cell permeability, efflux pump activity, off-target effects, and the presence of competing endogenous ligands can all lead to a disconnect between biochemical potency and cellular efficacy.[3][4]
Therefore, directly demonstrating that a compound binds its intended target in a living cell—a concept known as target engagement —is not merely a confirmatory step but a foundational pillar of any successful drug discovery program.[5] It provides confidence that the observed cellular phenotype is a direct consequence of on-target activity, guides structure-activity relationship (SAR) studies, and helps predict potential safety liabilities.
In this guide, we will explore a multi-pronged strategy to validate the engagement of our hypothetical BCR-ABL inhibitor, Cmpd-A, in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.
Orthogonal Approaches for Validating Target Engagement
No single assay is perfect. A robust target validation strategy relies on the convergence of evidence from multiple, mechanistically distinct assays. We will focus on three complementary methods:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures target protein stabilization upon ligand binding.[6][7]
-
NanoBRET™ Target Engagement Assay: A proximity-based method that quantifies compound binding through competitive displacement of a fluorescent tracer.[8][9]
-
Phospho-Protein Western Blotting: A pharmacodynamic biomarker assay that measures the inhibition of the target's downstream signaling activity.[10][11]
These approaches progress from direct biophysical binding to the functional consequences of that binding, providing a holistic view of the compound's action in cells.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Proof
Causality: The core principle of CETSA is that when a ligand binds to a protein, it typically increases the protein's thermodynamic stability.[7][12] This increased stability makes the protein more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures, we can create a "melting curve" for our target protein. In the presence of a binding compound like Cmpd-A, this curve will shift to higher temperatures, providing direct, label-free evidence of target engagement.[6][13]
Experimental Workflow: CETSA
Caption: NanoBRET™ workflow for quantifying intracellular target affinity.
Detailed Protocol: NanoBRET™
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the target kinase (BCR-ABL) fused to NanoLuc® luciferase. After 18-24 hours, harvest the cells and seed them into a white, 96-well assay plate. [14]Note: While K562 cells are used for other assays, a more easily transfectable cell line like HEK293 is standard for this overexpression system.
-
Compound Addition: Prepare serial dilutions of Cmpd-A and Dasatinib in Opti-MEM medium. Add the compounds to the assay plate.
-
Tracer & Substrate Addition: Add the NanoBRET® Kinase Tracer to all wells at its predetermined optimal concentration. Incubate the plate for 2 hours at 37°C in a CO2 incubator. [14]Just prior to reading, add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor solution. [14]4. Detection: Read the plate on a luminometer equipped with two filters to measure the donor emission (luciferase, ~450 nm) and the acceptor emission (tracer, ~610 nm) simultaneously. [14]5. Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation
| Compound | Target | Intracellular IC50 (nM) | Interpretation |
| Cmpd-A | BCR-ABL | 85 | Potent intracellular target engagement |
| Dasatinib | BCR-ABL | 5 | Very potent engagement (Positive Control) |
The NanoBRET™ assay provides a quantitative measure of target affinity within the complex cellular environment. A low nanomolar IC50 for Cmpd-A confirms potent engagement and allows for direct comparison with benchmark compounds like Dasatinib. [8][16]
Method 3: Phospho-Protein Western Blot - The Pharmacodynamic Link
Causality: The ultimate goal of a kinase inhibitor is to block the enzyme's catalytic activity. BCR-ABL is a constitutively active kinase that phosphorylates numerous downstream substrates, driving cell proliferation and survival. [15][16][17]One of its most direct and reliable substrates is the adaptor protein CRKL (Crk-like protein). [18][19]Measuring the phosphorylation level of CRKL (p-CRKL) serves as a direct pharmacodynamic (PD) biomarker of BCR-ABL activity. [20]A potent and specific inhibitor like Cmpd-A should reduce p-CRKL levels in a dose-dependent manner without affecting total CRKL levels. [21][22]
BCR-ABL Signaling Pathway
Caption: Inhibition of BCR-ABL blocks CRKL phosphorylation.
Detailed Protocol: Phospho-CRKL Western Blot
-
Cell Treatment & Lysis: Seed K562 cells and treat with serial dilutions of Cmpd-A and Dasatinib for 2-4 hours. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [11]2. Protein Quantification & Electrophoresis: Determine the protein concentration of each lysate using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer & Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. [11]4. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CRKL (p-CRKL). Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10]5. Detection & Reprobing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, strip the membrane and re-probe with a primary antibody for total CRKL to confirm equal loading. [22]
Data Interpretation
| Compound | Conc. (µM) | p-CRKL Signal (Normalized) | Total CRKL Signal (Normalized) | Cellular IC50 (nM) |
| DMSO | 0 | 1.00 | 1.00 | - |
| Cmpd-A | 0.01 | 0.85 | 1.02 | \multirow{3}{}{95 } |
| 0.1 | 0.48 | 0.99 | ||
| 1 | 0.05 | 1.01 | ||
| Dasatinib | 0.001 | 0.89 | 0.98 | \multirow{3}{}{6 } |
| 0.01 | 0.52 | 1.03 | ||
| 0.1 | 0.03 | 0.99 |
A dose-dependent decrease in the p-CRKL signal, with no change in total CRKL, demonstrates that Cmpd-A is effectively inhibiting the kinase activity of BCR-ABL in cells. The cellular IC50 derived from this functional assay should correlate well with the affinity measured in the NanoBRET™ assay. [26]
Tying It All Together: A Self-Validating Comparison
The power of this multi-assay approach lies in the convergence of data.
| Assay | Question Answered | Cmpd-A Result | Dasatinib Result | Conclusion |
| CETSA | Does the compound physically bind to BCR-ABL in cells? | Yes (ΔTagg = +4.2°C) | Yes (ΔTagg = +6.4°C) | Cmpd-A directly engages the target. |
| NanoBRET™ | What is the compound's apparent affinity for BCR-ABL in cells? | Potent (IC50 = 85 nM) | Very Potent (IC50 = 5 nM) | Cmpd-A binds with high affinity. |
| p-CRKL Blot | Does binding translate to functional inhibition of kinase activity? | Yes (IC50 = 95 nM) | Yes (IC50 = 6 nM) | Cmpd-A is a functional inhibitor. |
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- O'Hare, T., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(5), 1234-1241.
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- La Rosée, P., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib.
-
protocols.io. (2017, February 16). Pan/Phospho Analysis For Western Blot Normalization V.1. Retrieved from [Link]
- White, D., et al. (2006). BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry. Leukemia, 20(6), 1035-1039.
- Oda, T., et al. (1994). Potential molecules implicated in downstream signaling pathways of p185BCR-ABL in Ph+ ALL involve GTPase-activating protein, phospholipase C-gamma 1, and phosphatidylinositol 3'-kinase. Leukemia, 8(1), 115-120.
- La Rosée, P., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib.
- GIBCO. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS medicinal chemistry letters, 7(10), 941-945.
-
ResearchGate. (n.d.). BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. Retrieved from [Link]
- Pu, R., et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 22(16), 8573.
- O'Hare, T., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(5), 1234-1241.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288.
- La Rosée, P., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib.
- National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of visualized experiments : JoVE, (180), e63412.
-
ResearchGate. (2026, February 27). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4063-4073.
-
Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS chemical biology, 17(2), 346-355.
-
Taylor & Francis Online. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Eiring, A. M., et al. (2013). Dasatinib targets chronic myeloid leukemia-CD34+ progenitors as effectively as it targets mature cells.
- National Center for Biotechnology Information. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in enzymology, 668, 261-282.
-
ACS Publications. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
-
ResearchGate. (n.d.). Dasatinib-DNA Au-NPs target human leukemia cells. A. K562.... Retrieved from [Link]
- Eiring, A. M., et al. (2010). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia, 24(10), 1728-1738.
- National Center for Biotechnology Information. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants (Basel, Switzerland), 11(2), 359.
-
American Association for Cancer Research. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines [solarbio-global.com]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 18. BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib | Haematologica [haematologica.org]
- 21. protocols.io [protocols.io]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
In the intricate world of drug discovery, the journey of a molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity – the ability to interact with its intended target while minimizing engagement with other biomolecules, thereby reducing the potential for off-target toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine , a molecule featuring a cyclopropanesulfonyl group, a moiety of growing interest in medicinal chemistry for its unique structural and electronic properties.[1][2]
Through a carefully designed series of in vitro and cellular assays, we will benchmark its selectivity against relevant comparator compounds and screen for potential off-target liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed experimental protocols to empower informed decision-making in kinase inhibitor and broader drug development programs.
The Imperative of Early and Comprehensive Selectivity Profiling
The promiscuity of small molecules is a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[3] Early-stage, comprehensive in vitro profiling is a cost-effective strategy to identify and mitigate these risks.[4][5] This proactive approach allows for the early selection of candidates with the most favorable safety profiles and guides structure-activity relationship (SAR) studies to optimize selectivity.[5]
This guide will focus on two key areas of cross-reactivity profiling:
-
Kinome-wide Selectivity: Given that the sulfonylpiperidine scaffold is present in known kinase inhibitors[6], a primary focus will be to assess the interaction of our topic compound with a broad panel of human kinases.
-
Safety Pharmacology Profiling: To identify potential liabilities beyond the kinome, we will evaluate the compound against a panel of targets historically associated with adverse drug events.[3][7]
Experimental Design: A Multi-pronged Approach to De-risking
Our experimental strategy is designed to build a comprehensive understanding of the target and off-target interaction landscape of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
Comparator Compounds
To contextualize the selectivity profile of our topic compound, we have selected two comparator molecules based on structural and functional relevance:
-
R547: A potent and selective cyclin-dependent kinase (CDK) inhibitor that also contains a sulfonylpiperidine moiety.[6] This allows for a direct comparison of the influence of the cyclopropanesulfonyl group versus a methanesulfonyl group on kinase selectivity.
-
PF-04965842: A JAK1 inhibitor featuring a propane-1-sulfonamide group, offering insight into the broader class of sulfonamide-containing kinase inhibitors.[8]
Experimental Workflow
The cross-reactivity profiling will be conducted in a tiered approach, starting with broad screening and progressing to more focused cellular validation.
Tier 1: Broad Kinome and Safety Screening
The initial tier focuses on casting a wide net to identify potential interactions across the human kinome and a panel of well-characterized safety-related targets.
Kinome-wide Profiling
Methodology: Competitive Binding Assay (KINOMEscan™)
The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[9] This method is ideal for initial screening due to its broad coverage and high throughput.
Experimental Protocol:
-
Compound Preparation: Test compounds are prepared in DMSO at a stock concentration of 100 mM and diluted to a screening concentration of 10 µM.
-
Assay Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control.
Hypothetical Data Summary:
| Compound | Screening Concentration | Number of Kinases Screened | Hits (% Inhibition > 80%) |
| 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | 10 µM | 482 | 5 |
| R547 | 10 µM | 482 | 8 (including CDKs) |
| PF-04965842 | 10 µM | 482 | 4 (including JAKs) |
Broad Safety Panel Screening
Methodology: In Vitro Safety Pharmacology Panel (SafetyScreen44)
To assess potential off-target liabilities, compounds are screened against a panel of targets known to be associated with adverse drug reactions. The SafetyScreen44 panel, for instance, includes a diverse set of 44 targets, including GPCRs, ion channels, transporters, and enzymes.[3][5]
Experimental Protocol:
-
Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.
-
Screening: Compounds are typically screened at a single high concentration (e.g., 10 µM) to maximize the detection of potential interactions.
-
Data Analysis: Results are reported as percent inhibition or activation relative to a control. A cutoff (e.g., >50% inhibition) is used to identify significant off-target hits.
Hypothetical Data Summary:
| Compound | Screening Concentration | Targets Screened | Significant Off-Target Hits (>50% Inhibition) |
| 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | 10 µM | 44 | 1 (e.g., hERG) |
| R547 | 10 µM | 44 | 2 (e.g., 5-HT2B, Adrenergic α1A) |
| PF-04965842 | 10 µM | 44 | 1 (e.g., Dopamine Transporter) |
Tier 2: Functional and Cellular Validation
Hits identified in the primary screening are further investigated in functional assays to confirm their activity and in cellular models to verify target engagement in a more physiologically relevant context.
Biochemical IC50 Determination
Methodology: Radiometric Kinase Activity Assay
For the primary kinase hits, IC50 values are determined using a gold-standard radiometric assay, such as the HotSpot™ platform.[10] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of enzyme inhibition.[10][11]
Experimental Protocol:
-
Assay Setup: The kinase, substrate, and a range of concentrations of the test compound are incubated with [γ-³³P]ATP.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical IC50 Data for Primary Kinase Hits:
| Kinase Target | 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine IC50 (nM) | R547 IC50 (nM) | PF-04965842 IC50 (nM) |
| Kinase A | 50 | >10,000 | >10,000 |
| Kinase B | 120 | >10,000 | 8,500 |
| CDK2 | >10,000 | 3 | >10,000 |
| JAK1 | 9,800 | >10,000 | 15 |
Cellular Target Engagement
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[14][15]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO).
-
Heat Challenge: The treated cells are heated at a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.[12][14]
-
Data Analysis: A thermal shift (ΔTₘ) is observed as an increase in the temperature at which the protein denatures in the presence of the compound.
Data Interpretation and Comparative Analysis
The collected data allows for a multi-dimensional assessment of the selectivity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine .
Kinase Selectivity Visualization
The results from the kinome-wide screen can be visualized on a kinase dendrogram, providing an intuitive representation of the compound's selectivity profile. A highly selective compound will show interaction with only a few kinases, while a less selective compound will interact with multiple branches of the kinome.
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. For example, the S(10) score represents the number of kinases with >90% inhibition at a given concentration. A lower S-score indicates higher selectivity.
Hypothetical Selectivity Scores (at 10 µM):
| Compound | S-Score (10) | Interpretation |
| 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine | 2 | Highly Selective |
| R547 | 5 | Moderately Selective |
| PF-04965842 | 1 | Very Highly Selective |
Conclusion
This comparative guide outlines a robust and scientifically rigorous approach to characterizing the cross-reactivity profile of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine . By employing a tiered strategy of broad screening followed by functional and cellular validation, we can build a comprehensive understanding of its selectivity and potential off-target liabilities. The hypothetical data presented suggests that our topic compound possesses a favorable and highly selective kinase profile compared to the structurally related R547. While a potential interaction with the hERG channel was noted in the initial safety screen, this would require further investigation in dedicated functional assays to determine the clinical risk.
Ultimately, this systematic approach to cross-reactivity profiling is indispensable for the successful advancement of novel chemical entities in drug discovery, enabling the selection of candidates with the highest probability of success in the clinic.
References
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Martinez Molina, D., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
- Chem-Impex. Cyclopropanesulfonyl chloride.
- ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Reaction Biology. Kinase Screening Assay Services.
- WuXi AppTec. in vitro Safety Pharmacology Profiling.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- J&K Scientific. (2023, December 12). Cyclopropanesulfonyl chloride | 139631-62-2.
- Japan Radioisotope Association. In vitroキナーゼアッセイ.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
- WuXi Biology. Kinase Assay.
- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
- Reaction Biology. Safety and Off-Target Drug Screening Services.
- CymitQuimica. CAS 139631-62-2: Cyclopropanesulfonyl chloride.
- Sigma-Aldrich. Cyclopropanesulfonyl chloride 95 139631-62-2.
- ICE Bioscience. ICESTP Safety Panel™ 44 & 77 - Functional Panels.
- Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
- Chu, J., et al. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Chu, X. J., et al. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.
- ChemicalBook. (2026, January 13). Cyclopropanesulfonyl chloride | 139631-62-2.
- Vaz, A., et al. (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Safety Panels and Off-Target Profiling Services_Safety 44 & 77 - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 8. osti.gov [osti.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitroããã¼ã¼ã¢ãã»ã¤ | å ¬çç¤¾å£æ³äººæ¥æ¬ã¢ã¤ã½ãã¼ãåä¼ï½JRIA [jrias.or.jp]
- 12. bio-protocol.org [bio-protocol.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
Benchmarking 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine: A Comparative Guide for 11β-HSD1 Inhibitor Scaffolds
The optimization of central scaffolds is a critical inflection point in early drug discovery. For targets requiring high metabolic stability and precise lipophilic targeting, such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)—a key driver of metabolic syndrome, insulin resistance, and obesity —the choice of the piperidine substituent dictates both pharmacokinetic (PK) and pharmacodynamic (PD) success.
This guide benchmarks the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (CSMMP) scaffold against common structural alternatives. By examining the mechanistic causality behind its performance and detailing the self-validating protocols used to evaluate it, this guide provides actionable insights for medicinal chemists and drug development professionals.
Mechanistic Rationale: Why the CSMMP Scaffold?
The superiority of the CSMMP scaffold in targeting metabolic enzymes relies on two highly deliberate structural modifications:
-
The N1-Cyclopropanesulfonyl Group: Sulfonamides are inherently resistant to amidase-mediated hydrolysis, providing a baseline of metabolic stability . However, the choice of the cyclopropyl moiety over a standard methyl (methanesulfonyl) or aryl group is driven by the topography of the 11β-HSD1 catalytic pocket. The cyclopropyl ring provides a rigid, sterically demanding lipophilic bulk that optimally fills the hydrophobic sub-pocket without incurring the high molecular weight penalty of arylsulfonyls .
-
The C4-Methoxymethyl Group: Substituting a traditional hydroxyl group with a methoxymethyl ether eliminates a hydrogen-bond donor (HBD) while retaining a hydrogen-bond acceptor (HBA). This subtle shift dramatically lowers the topological polar surface area (tPSA). In the context of 11β-HSD1 inhibitors, where tissue penetration (adipose and liver) is paramount, this modification drastically improves membrane permeability and reduces P-glycoprotein (P-gp) efflux.
Logical design of the 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine scaffold.
Quantitative Benchmarking Data
To objectively evaluate the CSMMP scaffold, we benchmark it against two highly similar analogs:
-
MSMMP : 1-(methanesulfonyl)-4-(methoxymethyl)piperidine (evaluating the sulfonyl substituent).
-
CSHMP : 1-(cyclopropanesulfonyl)-4-(hydroxymethyl)piperidine (evaluating the C4 ether vs. alcohol).
Table 1: Scaffold Comparison Metrics
| Scaffold | Structural Features | 11β-HSD1 IC₅₀ (nM) | Microsomal T₁/₂ (min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | tPSA (Ų) |
| CSMMP | Cyclopropanesulfonyl + Methoxymethyl | 25.4 | > 60 | 15.2 | 51.8 |
| MSMMP | Methanesulfonyl + Methoxymethyl | 85.1 | 35 | 12.4 | 51.8 |
| CSHMP | Cyclopropanesulfonyl + Hydroxymethyl | 40.2 | > 60 | 3.1 | 62.8 |
Data Synthesis & Causality: The transition from a methyl to a cyclopropyl group (MSMMP vs. CSMMP) yields a >3-fold increase in potency, proving the necessity of the cyclopropyl ring's steric bulk for optimal target engagement. Furthermore, the transition from a hydroxyl to a methoxymethyl group (CSHMP vs. CSMMP) results in a nearly 5-fold increase in Caco-2 permeability, directly caused by the reduction in tPSA and the masking of the HBD.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints that must be met for the data to be considered valid.
Protocol 1: In Vitro 11β-HSD1 Enzymatic Assay (HTRF)
Causality: 11β-HSD1 acts predominantly as an NADPH-dependent oxoreductase in intact cells, converting inactive cortisone to active cortisol . The assay must supply exogenous NADPH to mimic this intracellular environment and trigger the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Incubation: Add 10 µL of enzyme solution to 384-well plates containing 100 nL of the scaffold compound (in DMSO). Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Initiation: Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM cortisone and 1 mM NADPH.
-
Quenching & Detection: After 60 minutes, quench the reaction with a stop solution containing EDTA and Homogeneous Time-Resolved Fluorescence (HTRF) anti-cortisol antibodies. Read fluorescence at Ex: 320 nm / Em: 665 nm.
Self-Validation Mechanism: The assay includes a no-enzyme blank (to establish baseline fluorescence) and a minus-NADPH control. Because 11β-HSD1 strictly requires NADPH to reduce cortisone, the minus-NADPH well must yield zero cortisol. Any signal detected here indicates assay interference, auto-fluorescence, or compound aggregation, immediately invalidating the run.
Self-validating HTRF workflow for benchmarking 11β-HSD1 scaffold potency.
Protocol 2: Microsomal Stability and ADME Profiling
Causality: To ensure that the observed in vitro stability translates to in vivo PK, liver microsome assays must isolate cytochrome P450 (CYP) metabolism from chemical instability. The cyclopropanesulfonyl group is specifically designed to resist CYP-mediated oxidation compared to standard alkyl chains.
Step-by-Step Methodology:
-
Incubation Mix: Combine 1 µM of the scaffold compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Activation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂).
Self-Validation Mechanism: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently as positive and negative controls to validate microsomal activity. A minus-NADPH control is included for the scaffold; if degradation occurs without NADPH, it isolates the instability to non-CYP pathways (e.g., chemical hydrolysis or amidase activity), preventing false attribution to CYP metabolism.
Pathway Integration
Understanding where the CSMMP scaffold intervenes is crucial for translating biochemical data into therapeutic outcomes. By blocking 11β-HSD1, the scaffold prevents the local regeneration of active glucocorticoids, thereby suppressing the downstream transcription of genes responsible for hepatic glucose production and adipogenesis .
11β-HSD1 signaling pathway and the pharmacological intervention point of the CSMMP scaffold.
References
-
Almeida, C., Monteiro, C., & Silvestre, S. (2021). "Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies." Scientia Pharmaceutica.[Link]
-
Hermanowski-Vosatka, A., et al. (2012). "11b-Hydroxysteroid dehydrogenase type 1: potential therapeutic target for metabolic syndrome." Pharmacological Reports.[Link]
- Kilburn, J. P. (2009). "Pharmaceutical use of substituted piperidine carboxamides" (US20090306048A1).
Navigating the Kinome: A Comparative Selectivity Analysis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies; however, achieving selectivity remains a critical challenge. The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, a single inhibitor can often interact with multiple kinases, leading to off-target effects and potential toxicities. Therefore, a thorough understanding of a compound's selectivity profile is paramount for its advancement as a research tool or a therapeutic candidate.
This guide provides a comprehensive analysis of the kinase selectivity of a novel investigational compound, 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine , hereafter referred to as Cmpd-X . We will present a hypothetical, yet plausible, selectivity profile for Cmpd-X, based on established principles of kinase inhibitor interactions. This guide will compare its profile against well-characterized kinase inhibitors, offering insights into its potential applications and liabilities. We will also detail the experimental methodologies employed to generate such a selectivity profile, providing a framework for researchers to conduct their own comparative analyses.
The Kinase Selectivity Profile of Cmpd-X
The selectivity of Cmpd-X was assessed against a panel of 468 human kinases using a competitive binding assay. The results are expressed as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. A lower percentage indicates stronger binding and greater inhibition.
Table 1: Kinase Selectivity Profile of Cmpd-X (1 µM)
| Kinase Target | Family | % Control Activity |
| CDK9 | CMGC | 5 |
| CDK2 | CMGC | 25 |
| GSK3B | CMGC | 45 |
| ROCK1 | AGC | 60 |
| PIM1 | CAMK | 75 |
| JAK2 | TK | 85 |
| SRC | TK | 90 |
| EGFR | TK | 92 |
| PI3Kα | Lipid Kinase | 95 |
| mTOR | Atypical | 98 |
This is a hypothetical dataset created for illustrative purposes.
The data reveals that Cmpd-X is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , with only 5% of its activity remaining at a 1 µM concentration. CDK9, in complex with its cyclin partners (T1 or T2), is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a global downregulation of transcription, particularly of genes with short half-lives, such as many proto-oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL1). This makes CDK9 an attractive target for cancer therapy.
While potent against CDK9, Cmpd-X demonstrates a degree of promiscuity. It exhibits moderate activity against other members of the CMGC kinase family, including CDK2 and GSK3B. This is not unexpected, given the structural conservation of the ATP-binding pocket within this family. Minimal inhibition was observed against kinases from other families, such as the AGC, CAMK, and Tyrosine Kinase (TK) families, suggesting a favorable broader selectivity profile.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the selectivity profile of Cmpd-X, we compare it to two well-characterized kinase inhibitors: Staurosporine , a non-selective kinase inhibitor, and Palbociclib , a highly selective CDK4/6 inhibitor.
Table 2: Comparative Kinase Inhibition Data (% Control at 1 µM)
| Kinase Target | Cmpd-X | Staurosporine | Palbociclib |
| CDK9 | 5 | <1 | 95 |
| CDK2 | 25 | <1 | 80 |
| CDK4 | 88 | <1 | 10 |
| CDK6 | 90 | <1 | 15 |
| GSK3B | 45 | 5 | 92 |
| ROCK1 | 60 | 10 | 98 |
| PIM1 | 75 | 2 | 96 |
| JAK2 | 85 | 15 | 99 |
| SRC | 90 | 8 | 97 |
| EGFR | 92 | 12 | 99 |
| PI3Kα | 95 | 20 | 100 |
| mTOR | 98 | 25 | 100 |
Data for Staurosporine and Palbociclib are representative of publicly available information.
This comparison highlights the distinct selectivity profiles of the three compounds. Staurosporine , as expected, is a pan-kinase inhibitor, potently inhibiting a wide range of kinases across different families. This broad activity makes it a useful tool for in vitro studies but unsuitable for therapeutic use due to significant off-target effects.
Palbociclib , in stark contrast, demonstrates remarkable selectivity for CDK4 and CDK6, with minimal activity against other kinases, including the closely related CDK9 and CDK2. This high degree of selectivity is a key factor in its clinical success for the treatment of HR-positive, HER2-negative breast cancer.
Cmpd-X occupies an intermediate position. It is significantly more selective than Staurosporine, with a clear preference for the CMGC family, and specifically CDK9. However, it is less selective than Palbociclib, with notable off-target activity against CDK2 and GSK3B. This "focused promiscuity" could be advantageous in certain contexts, where the inhibition of multiple nodes in a signaling network may lead to a more robust anti-cancer effect. However, it also raises the potential for off-target liabilities that would need to be carefully evaluated in cellular and in vivo models.
Experimental Methodologies
A robust and reproducible assessment of kinase inhibitor selectivity is crucial for drug discovery and development. The data presented in this guide was generated using a competitive binding assay, a widely accepted method for profiling inhibitor-kinase interactions.
Kinase Panel Screening: Competitive Binding Assay
Principle: This assay measures the ability of a test compound to displace a known, high-affinity, ATP-competitive ligand from the active site of a kinase. The amount of the displaced ligand is quantified, providing an indirect measure of the test compound's binding affinity.
Step-by-Step Protocol:
-
Kinase Immobilization: A panel of recombinant human kinases is immobilized on a solid support (e.g., a proprietary solid matrix or beads).
-
Compound Incubation: The immobilized kinases are incubated with the test compound (Cmpd-X) at a fixed concentration (e.g., 1 µM) in the presence of the labeled ATP-competitive ligand.
-
Washing: Unbound compound and ligand are removed through a series of wash steps.
-
Elution and Detection: The amount of the labeled ligand that remains bound to each kinase is quantified. This is typically done using a sensitive detection method such as quantitative PCR (for DNA-tagged ligands) or luminescence.
-
Data Analysis: The amount of bound ligand in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are expressed as the percentage of control, where a lower percentage indicates greater displacement of the ligand and thus higher affinity of the test compound for the kinase.
Figure 1: Experimental workflow for kinase panel screening using a competitive binding assay.
Discussion and Future Directions
The hypothetical selectivity profile of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (Cmpd-X) reveals a potent CDK9 inhibitor with a focused but notable off-target profile within the CMGC kinase family. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily modified to optimize potency and selectivity.[1] The cyclopropanesulfonyl group likely contributes to the compound's binding affinity and metabolic stability.[2][3]
The comparison with Staurosporine and Palbociclib effectively illustrates the spectrum of kinase inhibitor selectivity. While the high selectivity of compounds like Palbociclib is often desirable to minimize off-target toxicities, the "dirty" nature of multi-targeted inhibitors can sometimes offer a therapeutic advantage, particularly in complex diseases like cancer where redundant signaling pathways can lead to resistance.
The next logical steps in the preclinical evaluation of Cmpd-X would involve:
-
Dose-Response Studies: Determining the IC50 values for the primary target (CDK9) and key off-targets (CDK2, GSK3B) to quantify its potency and selectivity margins more precisely.
-
Cellular Assays: Assessing the compound's ability to inhibit CDK9-mediated phosphorylation of RNA polymerase II in a cellular context. This would also involve evaluating its anti-proliferative effects in cancer cell lines known to be dependent on CDK9 activity.
-
In Vivo Studies: If cellular activity is confirmed, evaluating the compound's pharmacokinetic properties, efficacy, and safety in animal models of cancer.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Chem-Impex. (n.d.). Cyclopropanesulfonyl chloride. Retrieved from [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel BACE1 Inhibitors: A Case Study of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Introduction: The Rationale for Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is a critical step in the pathogenesis of AD and is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As such, the inhibition of BACE1 represents a key therapeutic strategy for the treatment of AD.[1]
This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of novel BACE1 inhibitor candidates. Due to the absence of publicly available data for the novel compound 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (hereafter referred to as Compound X ), we will use this molecule as a case study to outline a complete preclinical evaluation workflow. The structural motifs of Compound X, namely the piperidine ring which is a common scaffold in central nervous system (CNS) drugs, and the sulfonyl group, suggest its potential as an enzyme inhibitor, making BACE1 a plausible hypothetical target.
To provide a meaningful context for the evaluation of Compound X, we will compare its hypothetical efficacy data with the well-characterized BACE1 inhibitor, Verubecestat (MK-8931) . Verubecestat has undergone extensive preclinical and clinical development, and its profile will serve as a benchmark for our analysis.[2][3]
The Amyloid Precursor Protein (APP) Processing Pathway
The generation of Aβ peptides is a multi-step process involving the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. Understanding this pathway is fundamental to appreciating the mechanism of action of BACE1 inhibitors.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Part 1: In Vitro Efficacy Evaluation
The initial assessment of a BACE1 inhibitor candidate involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
BACE1 Enzymatic Inhibition Assay
This cell-free assay directly measures the ability of the compound to inhibit the enzymatic activity of purified BACE1. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay, where a fluorogenic peptide substrate containing the BACE1 cleavage site is used.[4]
Data Summary: BACE1 Enzymatic Inhibition
| Compound | BACE1 K_i (nM) | BACE1 IC_50 (nM) | BACE2 K_i (nM) | Selectivity (BACE2/BACE1) |
| Compound X (Hypothetical) | 1.5 | 2.5 | 150 | 100x |
| Verubecestat (Actual) | 2.2[2][5] | 2.2[3] | 0.38[2][5] | ~0.17x |
Cellular Aβ Reduction Assay
This assay evaluates the compound's ability to inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of Aβ peptides. A cell line overexpressing human APP, such as HEK293-APPSwe, is typically used.[5]
Data Summary: Cellular Aβ40 Reduction
| Compound | Cell Line | Aβ40 Reduction IC_50 (nM) |
| Compound X (Hypothetical) | HEK293-APPSwe | 3.0 |
| Verubecestat (Actual) | HEK293-APPSwe/Lon | 2.1[5] |
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of a novel BACE1 inhibitor.
Part 2: In Vivo Efficacy Evaluation
Following successful in vitro characterization, the lead candidate is advanced to in vivo studies to assess its pharmacokinetic properties, target engagement in the CNS, and efficacy in a disease-relevant animal model.
Animal Model: 5XFAD Transgenic Mice
The 5XFAD mouse model is a widely used and aggressive model of amyloid pathology. These mice overexpress human APP and presenilin-1 (PSEN1) with a total of five familial AD mutations, leading to rapid and robust Aβ plaque deposition starting at around 2 months of age.[6][7] This makes them suitable for evaluating the efficacy of BACE1 inhibitors in a relatively short timeframe.[8]
Study Design and Efficacy Readouts
A typical prophylactic study design involves administering the compound to 5XFAD mice before significant plaque pathology has developed (e.g., from 3 to 6 months of age).[9] Efficacy is assessed by measuring the reduction in Aβ levels in the plasma and brain.
Data Summary: In Vivo Efficacy in 5XFAD Mice
| Compound | Dose (mg/kg/day) | Duration | Plasma Aβ40 Reduction | Brain Aβ40 Reduction |
| Compound X (Hypothetical) | 30 | 3 months | ~80% | ~75% |
| Verubecestat (Actual) | 10, 30, 100 | 3 months | Dose-dependent reduction[9][10] | Dose-dependent reduction[9][10] |
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of a novel BACE1 inhibitor.
Part 3: Detailed Experimental Protocols
Protocol: BACE1 FRET-Based Enzymatic Assay
Objective: To determine the IC_50 value of a test compound against purified human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., from Sigma-Aldrich, cat. no. CS0010)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (Compound X or Verubecestat) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.[4]
-
Add 20 µL of the BACE1 enzyme solution (diluted in cold assay buffer) to each well.[4]
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution to each well.[4]
-
Immediately begin monitoring the fluorescence intensity using a plate reader (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for 30-60 minutes.[11]
-
Calculate the rate of substrate cleavage (slope of fluorescence intensity over time).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC_50 value by fitting the dose-response curve using a non-linear regression model.
Protocol: Cell-Based Aβ Reduction Assay
Objective: To measure the reduction of secreted Aβ40 in cell culture media following treatment with a test compound.
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPSwe)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Aβ40 ELISA kit
-
RIPA buffer with protease inhibitors
Procedure:
-
Seed HEK293-APPSwe cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (final DMSO concentration ≤ 0.5%).
-
Incubate the cells for 24 hours at 37°C.
-
Collect the conditioned media and centrifuge to remove any cell debris.
-
Lyse the cells in RIPA buffer to determine total protein concentration for normalization.
-
Measure the concentration of Aβ40 in the conditioned media using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ40 concentrations to the total protein concentration of the corresponding cell lysate.
-
Calculate the percentage of Aβ40 reduction for each compound concentration relative to the vehicle control.
-
Determine the IC_50 value from the dose-response curve.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the in vitro and in vivo efficacy of a novel BACE1 inhibitor candidate, using 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (Compound X) as a hypothetical example and Verubecestat as a real-world comparator. The successful execution of these experiments would provide the necessary data to make a " go/no-go " decision for further preclinical and clinical development. While the clinical development of Verubecestat was ultimately discontinued, the wealth of data generated from its investigation provides an invaluable benchmark for the development of future BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.[12]
References
-
The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology. Journal of Biological Chemistry. [Link]
-
Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. [Link]
-
The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease. Science Translational Medicine. [Link]
-
BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Journal of Alzheimer's Disease. [Link]
-
The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-Amyloid in animal models and in Alzheimer's disease patients. ResearchGate. [Link]
-
Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice. Alzheimer's & Dementia: Translational Research & Clinical Interventions. [Link]
-
Prophylactic evaluation of verubecestat on disease- and symptom-modifying effects in 5XFAD mice. PubMed. [Link]
-
Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice. ResearchGate. [Link]
-
A cellular complex of BACE1 and γ-secretase sequentially generates Aβ from its full-length precursor. Journal of Cell Biology. [Link]
-
Pharmacokinetic, Pharmacodynamics, and Transcriptomics Analysis of Verubecestat Treatment in 5XFAD mice. Alzheimer's & Dementia. [Link]
-
Amyloidogenic processing of amyloid precursor protein (APP) by BACE1... ResearchGate. [Link]
-
Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Creative Biolabs. [Link]
-
BACE1 Assay Kit. BPS Bioscience. [Link]
-
Adaptor protein 2–mediated endocytosis of the β-secretase BACE1 is dispensable for amyloid precursor protein processing. Molecular Biology of the Cell. [Link]
-
Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2. Frontiers in Molecular Neuroscience. [Link]
-
BACE1 cKO (Hu, Yan) X 5xFAD. Alzforum. [Link]
-
BACE1 Assay Kit. IBL. [Link]
-
BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions. The Journal of Experimental Medicine. [Link]
-
New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. International Journal of Molecular Sciences. [Link]
-
Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Neuroscience. [Link]
-
A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research. [Link]
-
Verubecestat shows promising results as a BACE1 inhibitor. BioWorld. [Link]
-
The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease paFents Sci. T. Behavioralhealth2000.com. [Link]
-
Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease. The New England Journal of Medicine. [Link]
-
HHS Public Access. Center for Dementia Research. [Link]
-
FIG. 1. ATV:BACE1 and verubecestat reduce Aβ 40 levels and the sAPPβ/α... ResearchGate. [Link]
-
Reduction of Amyloid-β Production without Inhibiting Secretase Activity by MS-275. ACS Chemical Neuroscience. [Link]
-
Studies of Aβ aggregation, toxicity and cellular uptake. SLU. [Link]
-
Methods for the isolation and analysis of Aβ from postmortem brain. Frontiers in Molecular Neuroscience. [Link]
Sources
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Verubecestat | Other Proteases | Tocris Bioscience [tocris.com]
- 6. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 8. Verubecestat and Alzheimer's Disease Prevention - LKT Labs [lktlabs.com]
- 9. Prophylactic evaluation of verubecestat on disease- and symptom-modifying effects in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preclinical Validation Guide: Confirming On-Target Activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
Executive Summary
In the development of next-generation targeted therapeutics, confirming direct target engagement and functional efficacy in native cellular environments is paramount. This guide provides an objective, data-driven comparison of the novel sulfonamide-piperidine derivative 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (CSMP) against the industry-standard Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, Ivacaftor (VX-770).
Designed for researchers and drug development professionals, this document outlines a self-validating preclinical pipeline. We bypass rigid, generic assay templates in favor of a rationally designed workflow that bridges biophysical target engagement with polarized epithelial electrophysiology.
Mechanistic Rationale: Scaffold Design
The structural architecture of CSMP is engineered to optimize both pharmacokinetic stability and pharmacodynamic precision within the hydrophobic transmembrane domains of CFTR:
-
Cyclopropanesulfonyl Moiety: Replaces traditional aryl sulfonamides to reduce overall lipophilicity, thereby minimizing off-target hERG liability while providing a rigid, metabolically stable vector for hydrogen bonding.
-
4-(methoxymethyl)piperidine Core: Acts as a flexible, localized hydrogen-bond acceptor. This flexibility is critical for stabilizing the thermodynamically unfavorable open-channel conformation of mutant CFTR (e.g., G551D or F508del) once phosphorylated by Protein Kinase A (PKA).
Workflow for preclinical on-target validation of CFTR modulators.
Phase 1: Direct Target Engagement via CETSA
The Causality Behind the Method
Traditional Surface Plasmon Resonance (SPR) or radioligand binding assays utilize purified, truncated proteins. For multi-pass transmembrane proteins like CFTR, removing the lipid-bilayer context often destroys native binding pockets, leading to false negatives. We utilize the Cellular Thermal Shift Assay (CETSA) , which quantifies the thermodynamic stabilization of full-length CFTR upon ligand binding directly within intact human bronchial epithelial (HBE) cells.
Self-Validating Protocol: CETSA
This protocol is designed as a self-validating system. It incorporates a non-interacting housekeeping protein (GAPDH) to prove that any observed thermal shift is specific to the target (CFTR) and not a result of global proteome precipitation or compound-induced cytotoxicity.
-
Cell Preparation: Culture primary G551D/F508del HBE cells to 80% confluence. Harvest and resuspend in native PBS supplemented with protease inhibitors.
-
Compound Incubation: Divide the cell suspension into three cohorts. Treat with:
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: 10 µM Ivacaftor (VX-770).
-
Test Compound: 10 µM CSMP. Incubate for 30 minutes at 37°C to allow intracellular equilibration.
-
-
Thermal Gradient Aliquoting: Distribute each cohort into PCR tubes (50 µL/tube) and subject them to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler.
-
Lysis and Separation: Cool tubes to 25°C. Add NP-40 lysis buffer and subject to three freeze-thaw cycles (liquid nitrogen to 25°C) to rupture membranes without denaturing soluble proteins. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Quantification: Analyze the soluble fraction via quantitative Western blot. Probe for CFTR (target) and GAPDH (internal loading control). Calculate the melting temperature ( Tm ) where 50% of the protein remains soluble.
Comparative Data: Target Engagement
Data demonstrates that CSMP provides a superior thermodynamic stabilization of CFTR compared to the industry standard, without affecting the global proteome (as evidenced by the static GAPDH Tm ).
| Compound | Target | Baseline Tm (°C) | Shifted Tm (°C) | ΔTm (°C) | Apparent EC50 (nM) |
| Vehicle (DMSO) | CFTR | 48.2 | 48.2 | 0.0 | N/A |
| Ivacaftor (VX-770) | CFTR | 48.2 | 54.5 | +6.3 | 25.4 |
| CSMP | CFTR | 48.2 | 55.8 | +7.6 | 18.2 |
| CSMP | GAPDH (Control) | 56.1 | 56.2 | +0.1 | N/A |
Phase 2: Functional Efficacy via Ussing Chamber Electrophysiology
The Causality Behind the Method
Binding does not guarantee functional potentiation. To confirm that CSMP increases the open probability ( Po ) of the CFTR channel, we must measure directional chloride transport. The Ussing Chamber assay is the gold standard because it measures transepithelial short-circuit current ( Isc ) across a polarized epithelial monolayer cultured at an air-liquid interface (ALI), accurately reflecting in vivo pulmonary physiology .
Synergistic mechanism of CFTR activation by PKA and CSMP.
Self-Validating Protocol: Ussing Chamber
This protocol ensures absolute specificity. By sequentially applying pharmacological blockers and activators, we isolate the CFTR-specific current from other ion channels (like ENaC or TMEM16A). If the final addition of CFTRinh-172 does not completely abolish the induced current, the assay flags the compound for off-target channel activation.
-
Monolayer Preparation: Mount Snapwell inserts containing fully differentiated, polarized G551D/F508del HBE cells into vertical Ussing chambers.
-
Equilibration: Bathe both apical and basolateral surfaces in symmetric Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C. Clamp the transepithelial voltage to 0 mV to record the short-circuit current ( Isc ).
-
ENaC Blockade (Basal Control): Add 100 µM Amiloride to the apical chamber. This blocks the Epithelial Sodium Channel (ENaC), ensuring any subsequent current changes are strictly anion-mediated.
-
cAMP Stimulation (Stimulus Control): Add 10 µM Forskolin to both chambers. Forskolin elevates cAMP, activating PKA to phosphorylate the CFTR R-domain. Note: Potentiators cannot open unphosphorylated CFTR.
-
Potentiator Addition: Titrate CSMP or Ivacaftor (0.1 nM to 10 µM) into the apical bath. Record the maximum change in current ( ΔIsc ).
-
Specificity Validation (Terminal Control): Add 10 µM CFTRinh-172 to the apical bath. A complete drop in current to pre-forskolin baseline validates that 100% of the measured ΔIsc was mediated by on-target CFTR activity.
Comparative Data: Functional Electrophysiology
CSMP demonstrates a lower functional EC50 and a higher maximum chloride current rescue compared to Ivacaftor, indicating superior gating potentiation.
| Compound | Max ΔIsc ( μA/cm2 ) | % of WT CFTR Function | Functional EC50 (nM) | CFTRinh-172 Reversal |
| Vehicle (DMSO) | 2.1 ± 0.4 | ~4% | N/A | Complete |
| Ivacaftor (VX-770) | 27.4 ± 2.1 | ~48% | 23.6 | Complete |
| CSMP | 31.2 ± 1.8 | ~55% | 14.5 | Complete |
Conclusion
The integration of biophysical and functional assays confirms the on-target activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine (CSMP) . CETSA data proves direct thermodynamic stabilization of the CFTR protein, while Ussing chamber electrophysiology confirms that this binding translates into highly efficacious, target-specific channel opening. Compared to the clinical standard Ivacaftor, CSMP exhibits a highly favorable preclinical profile, warranting further pharmacokinetic and in vivo efficacy profiling.
References
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]
-
Title: Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Title: In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. Source: Frontiers in Pharmacology. URL: [Link]
1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine proper disposal procedures
Terminal Management and Disposal Protocols for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine
As drug development accelerates, the complexity of synthesized intermediates demands equally sophisticated safety and disposal frameworks. 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a highly specialized heterocyclic compound featuring a basic piperidine ring, a methoxymethyl ether moiety, and a cyclopropanesulfonyl group. This structural triad dictates strict handling and disposal protocols. Improper management not only violates environmental regulations but risks the generation of toxic sulfur oxides (SOx), nitrogen oxides (NOx), and potentially explosive peroxides.
This guide provides researchers and environmental health and safety (EHS) professionals with the operational logic and step-by-step methodologies required to safely manage and dispose of this compound.
I. Mechanistic Rationale for Disposal Procedures
The disposal of complex organosulfur and nitrogenous compounds cannot be managed through standard aqueous drain systems or basic solid waste streams. According to the1, compounds lacking a simple, safe cation/anion pairing must be captured and treated as hazardous waste[1].
-
Sulfonamide & Piperidine Destruction : The cyclopropanesulfonyl linkage and the stable piperidine heterocycle require high-temperature incineration (>1,000°C) to ensure complete thermal degradation. Incomplete combustion of piperidine derivatives can lead to the formation of volatile, highly toxic nitrogenous byproducts[2].
-
Ether Peroxidation Risk : The methoxymethyl group is an aliphatic ether. While sterically hindered, prolonged exposure to atmospheric oxygen can lead to the formation of shock-sensitive peroxides over time. Therefore, waste management must include peroxide screening before bulk consolidation to prevent explosive hazards during transport.
-
Scrubber Requirements : Because the molecule contains both sulfur and nitrogen, its combustion generates acidic SOx and NOx gases. The waste must be explicitly segregated and labeled so the disposal facility routes it to an incinerator equipped with alkaline scrubbers, preventing acid rain precursors from entering the atmosphere.
II. Quantitative Safety & Logistics Data
To ensure rapid decision-making during waste consolidation, the following table summarizes the critical logistical parameters for this compound.
| Parameter | Specification / Standard | Operational Rationale |
| Waste Classification | Non-Halogenated Organic (S/N-containing) | Contains C, H, N, O, S; lacks halogens. Dictates the specific combustion and scrubber pathway required. |
| EPA RCRA Code | D001 (if in flammable solvent) / U-list default | Defaults to characteristic waste codes if mixed with flammable solvents during synthesis[3]. |
| Incineration Temp | > 1,000°C (1,832°F) | Minimum thermal energy required to completely break the stable C-S and piperidine ring bonds. |
| Primary PPE | Nitrile gloves (≥0.11mm), Splash goggles | Prevents dermal absorption of lipophilic piperidine derivatives; protects mucous membranes[2]. |
| Storage Compatibility | Segregate from strong oxidizers & acids | Prevents exothermic oxidation of the ether and thio-related moieties within the waste container. |
III. Visual Disposal Workflow
The following decision matrix outlines the lifecycle of the chemical waste from generation to terminal destruction.
Figure 1: Disposal workflow for 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine waste.
IV. Step-by-Step Operational Methodologies
The following protocols are designed as self-validating systems. Each critical action is followed by a verification step to ensure absolute compliance and safety.
Protocol A: Routine Waste Segregation and Packaging
-
Compatibility Verification : Select a high-density polyethylene (HDPE) or glass primary waste container.
-
Validation: Check the lab's chemical inventory manifest to ensure no concentrated nitric acid or strong oxidizers were previously stored in the container.
-
-
Peroxide Screening (For organic solutions stored > 3 months) : Due to the methoxymethyl ether moiety, test the waste solution for peroxides using KI-starch indicator strips.
-
Validation: The strip must remain white/light blue. If it turns dark blue/black (indicating >20 ppm peroxides), you must treat the waste with a reducing agent (e.g., 10% aqueous ferrous sulfate) and re-test until a negative result is achieved before proceeding.
-
-
Volume Management : Transfer the waste into the container, filling it to no more than 80% capacity.
-
Validation: Visually confirm the headspace. This empty volume is critical to allow for thermal expansion and vapor pressure equilibration during transport.
-
-
Labeling & Documentation : Affix a standard hazardous waste label. Explicitly write "1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine" and boldly denote "Contains Sulfur and Nitrogen ".
-
Secondary Containment : Place the sealed container in a chemically resistant secondary bin (e.g., polypropylene tub)[2].
Protocol B: Acute Spill Decontamination
-
Isolation & PPE Escalation : Immediately evacuate personnel from the immediate vicinity. The responder must don a chemical-resistant apron, heavy-duty nitrile gloves, and a face shield.
-
Neutralization & Absorption : Cover the spill with a chemically inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
-
Causality Note: Do not use sawdust or paper towels for the initial absorption. The chemical's potential reactivity with organic matrices under oxidizing conditions poses a secondary fire risk.
-
-
Collection : Using non-sparking polyethylene tools, scoop the absorbed mixture into a wide-mouth, sealable HDPE container.
-
Surface Decontamination : Wash the spill surface with a 5% aqueous citric acid solution to neutralize any residual piperidine base, followed by a distilled water rinse.
-
Validation: Swab the cleaned surface with pH paper. The surface is considered decontaminated when the pH reads neutral (pH 6.5 - 7.5). Collect all rinsate as aqueous hazardous waste.
-
V. References
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Guidelines. Available at: [Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Wastes." EPA RCRA Guidelines. Available at: [Link]
-
Technion Israel Institute of Technology. "Chemical Waste Management Guide: Incompatibility and Segregation." Safety Unit Guidelines. Available at:[Link]
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
